molecular formula C7HCl3FIN2 B1423202 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole CAS No. 1000341-59-2

3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole

Cat. No.: B1423202
CAS No.: 1000341-59-2
M. Wt: 365.4 g/mol
InChI Key: HBIZRYDQUTXBRD-UHFFFAOYSA-N
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Description

3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole is a useful research compound. Its molecular formula is C7HCl3FIN2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl3FIN2/c8-2-4(11)1-6(3(9)5(2)12)13-14-7(1)10/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIZRYDQUTXBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1C(=C(C(=C2F)Cl)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl3FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694553
Record name 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-59-2
Record name 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Polyhalogenated 2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in 2H-Indazole Scaffolds

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-cancer agents Niraparib and Pazopanib.[1][2][3][4] The 2H-indazole tautomer, in particular, has garnered significant attention. The strategic introduction of multiple halogen atoms onto this scaffold is a powerful tool used by medicinal chemists to modulate a molecule's physicochemical properties. Halogens can profoundly alter lipophilicity, acidity/basicity (pKa), metabolic stability, and binding interactions with biological targets, often through the formation of specific halogen bonds.[5] Consequently, polyhalogenation serves as a critical optimization strategy in drug discovery, enhancing potency and refining pharmacokinetic profiles.

This guide provides an in-depth exploration of the synthesis, characterization, and core physicochemical properties of polyhalogenated 2H-indazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols. We will delve into the causal relationships behind experimental choices, ensuring a robust and validated understanding of how to manipulate and measure the properties of these vital compounds.

Synthesis of Polyhalogenated 2H-Indazoles: A Metal-Free Approach

The construction of halogenated indazoles is foundational to their study. Modern synthetic chemistry prioritizes efficiency, selectivity, and environmental sustainability ("green chemistry"). An exemplary method is the direct, metal-free C-H halogenation of 2-substituted 2H-indazoles using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).[1][2]

Causality Behind the Method:

  • Metal-Free: This approach avoids the use of expensive and potentially toxic heavy metal catalysts, simplifying purification and reducing environmental impact.[1][3]

  • Regioselectivity: The reaction demonstrates high regioselectivity, primarily targeting the C3 and other electron-rich positions of the indazole ring. This predictability is crucial for rational drug design.

  • Tunable Halogenation: By carefully controlling the reaction conditions—specifically the stoichiometry of the NXS reagent, temperature, and solvent—one can selectively produce mono-, di-, or even tri-halogenated products from the same starting material.[1][2][6] For instance, using one equivalent of NBS typically yields a mono-brominated product, while increasing the equivalents and temperature can lead to polybromination.[1][2]

Below is a generalized workflow for the synthesis and subsequent characterization of these derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start 2-Substituted 2H-Indazole Reaction Metal-Free Halogenation (NXS, Solvent, Temp) Start->Reaction Reagents Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Polyhalogenated 2H-Indazole Purify->Product NMR NMR Spectroscopy (1H, 13C, 19F) Product->NMR Confirm Structure MS Mass Spectrometry (HRMS) Product->MS Verify Mass Xray Single Crystal X-ray Diffraction Product->Xray If crystal, optional Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation Xray->Confirmation

Caption: General workflow for synthesis and characterization.
Experimental Protocol: Selective Polybromination of 2-Phenyl-2H-indazole

This protocol is adapted from established metal-free halogenation methodologies.[1][2]

Objective: To synthesize 3-bromo-, 3,5-dibromo-, and 3,5,7-tribromo-2-phenyl-2H-indazole by tuning reagent stoichiometry.

Materials:

  • 2-phenyl-2H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Ethanol (EtOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-2H-indazole (1.0 mmol).

  • Reagent Addition:

    • For Mono-bromination: Add acetonitrile (10 mL) and NBS (1.05 mmol, 1.05 eq).

    • For Di-bromination: Add acetonitrile (10 mL) and NBS (2.2 mmol, 2.2 eq).

    • For Tri-bromination: Add acetonitrile (10 mL) and NBS (4.0 mmol, 4.0 eq).

  • Reaction Execution:

    • For Mono-bromination: Stir the mixture at 50°C.

    • For Di- and Tri-bromination: Stir the mixture at 80°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure halogenated product.

Structural Elucidation and Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. Halogenation induces predictable changes in the chemical shifts of nearby protons (¹H NMR) and carbons (¹³C NMR) due to the electron-withdrawing inductive effects of halogens. For fluorinated derivatives, ¹⁹F NMR is a powerful tool for confirmation. Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can be used to predict chemical shifts, aiding in the assignment of complex spectra.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement. The isotopic pattern observed for chlorine and bromine serves as a definitive signature for the number of these atoms present in the molecule.

  • X-ray Crystallography: When suitable single crystals can be grown, X-ray diffraction provides the absolute confirmation of the molecular structure and reveals how molecules pack in the solid state. This is particularly valuable for studying intermolecular interactions, such as hydrogen and halogen bonds, which are critical for understanding crystal engineering and ligand-receptor binding.[8][9]

Core Physicochemical Properties: Measurement and Impact

The "drug-like" qualities of a molecule are dictated by its physicochemical properties. For polyhalogenated 2H-indazoles, the most critical parameters are lipophilicity (logP) and acidity/basicity (pKa).

Lipophilicity (logP)

Lipophilicity is the measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is quantified as the logarithm of the partition coefficient (P) between n-octanol and water. This parameter is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertySignificance in Drug Development
Lipophilicity (logP) Governs solubility, membrane permeability, plasma protein binding, and metabolic clearance. Optimal range is often cited as 1-3 for oral drugs.
Acidity/Basicity (pKa) Determines the ionization state of a molecule at a given pH. This affects solubility, receptor interaction, and ability to cross biological membranes.[10][11]
Electronic Effects Halogenation alters the electron density of the aromatic system, influencing pKa, reactivity, and the potential for specific interactions like halogen bonding.[5][8]
Caption: Key physicochemical properties and their relevance.
Experimental Protocol: logP Determination by HPLC

The Shake-Flask method is the "gold standard" but is time-consuming.[12][13] A faster, widely accepted alternative uses reversed-phase high-performance liquid chromatography (RP-HPLC).[12][14] The principle is that a more lipophilic compound will have a stronger affinity for the non-polar stationary phase and thus a longer retention time.

Objective: To estimate the logP of a polyhalogenated 2H-indazole derivative.

Materials:

  • Agilent 1200 series or equivalent HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile Phase A: Phosphate buffered water (pH 7.4).

  • Mobile Phase B: Acetonitrile or Methanol.

  • A set of 4-6 standard compounds with known logP values.

  • Test compound (polyhalogenated 2H-indazole).

Step-by-Step Procedure:

  • Standard Preparation: Prepare stock solutions of the standard compounds and the test compound in the mobile phase.

  • HPLC Method:

    • Set up an isocratic HPLC method with a suitable ratio of Mobile Phase A to B (e.g., 50:50). The exact ratio should be optimized to ensure all compounds elute within a reasonable time.

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C).

    • Set the UV detector to a wavelength where all compounds have significant absorbance.

  • Calibration Curve:

    • Inject each standard compound individually and record its retention time (t_R).

    • Calculate the logarithm of the capacity factor (log k) for each standard using the formula: log k = log((t_R - t_0) / t_0), where t_0 is the column dead time.

    • Plot the known logP values of the standards against their calculated log k values. This should yield a linear relationship.

  • Sample Analysis: Inject the polyhalogenated 2H-indazole test compound using the same HPLC method and record its retention time.

  • logP Calculation: Calculate the log k for the test compound. Using the linear equation from the calibration curve, determine the corresponding logP value.

G cluster_hplc logP Determination by HPLC Standards Inject Standards (Known logP) HPLC RP-HPLC System (C18 Column) Standards->HPLC Test Inject Test Compound (Unknown logP) Test->HPLC Data Record Retention Times (tR) HPLC->Data Calc_k Calculate log k for all compounds Data->Calc_k Plot Plot logP vs. log k (Create Calibration Curve) Calc_k->Plot Standards Interpolate Interpolate logP of Test Compound Calc_k->Interpolate Test Compound Plot->Interpolate Use Linear Fit

Caption: Workflow for logP estimation via RP-HPLC.
Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base and defines the extent of ionization at a given pH.[11] For indazoles, the basicity of the pyrazole nitrogen atoms is a key property. Halogenation, due to the electron-withdrawing nature of halogens, typically decreases the basicity of the indazole nitrogens, resulting in a lower pKa value.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and common method for determining pKa values.[15][16] It involves monitoring the pH of a solution of the compound as a standardized titrant (acid or base) is added.

Objective: To determine the pKa of a polyhalogenated 2H-indazole.

Materials:

  • Calibrated pH meter with an electrode.

  • Automated titrator or a precision burette.

  • Standardized 0.1 M NaOH and 0.1 M HCl solutions.

  • Test compound, accurately weighed.

  • Deionized water, with ionic strength adjusted (e.g., with 0.1 M KCl).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve a known amount of the polyhalogenated 2H-indazole in a known volume of deionized water (with adjusted ionic strength) to create a solution of known concentration (e.g., 0.01 M). If solubility is low, a co-solvent like methanol or DMSO can be used, but the results will be for an apparent pKa.[17]

  • Titration:

    • Immerse the pH electrode in the stirred solution.

    • Slowly add small, precise aliquots of the standardized titrant (e.g., 0.1 M HCl if measuring a basic pKa).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant needed to reach the equivalence point has been added).[15]

Computational Chemistry: Predicting Properties

Alongside experimental work, computational methods are invaluable for predicting and rationalizing physicochemical properties.

  • DFT Calculations: Density Functional Theory (DFT) can be used to calculate electronic properties, such as the molecular electrostatic potential (MEP), which visualizes electron-rich and electron-poor regions of a molecule.[18][19] This helps predict sites of reactivity and intermolecular interactions.

  • NBO Analysis: Natural Bond Orbital (NBO) analysis provides insights into charge distribution and delocalization within the molecule, explaining the electronic effects of halogen substituents.[7][18]

  • Property Prediction Software: Several software packages (e.g., ACD/Labs, ChemAxon) use algorithmic and database-driven approaches to provide rapid estimations of logP and pKa, which are extremely useful in the early stages of drug discovery for screening large numbers of virtual compounds.[10][12][17]

Conclusion

The polyhalogenation of 2H-indazole derivatives is a cornerstone of modern medicinal chemistry, providing a strategic avenue to fine-tune the physicochemical properties essential for therapeutic efficacy. A thorough understanding of the interplay between halogen substitution and properties like lipophilicity and pKa is critical for rational drug design. By combining robust synthetic strategies with precise analytical and computational characterization, researchers can effectively harness the power of halogenation to optimize lead compounds and accelerate the development of novel therapeutics. The self-validating protocols and causal explanations provided in this guide serve as a reliable framework for scientists working with this important class of molecules.

References

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Sources

A Technical Guide to the Therapeutic Potential of 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole (INV-4285) in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2][3] This technical guide introduces 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole , designated as INV-4285, a novel investigational compound designed with a unique polysubstituted pattern hypothesized to confer high potency and selectivity. This document provides a comprehensive overview of the therapeutic rationale, a plausible synthetic route, and a detailed preclinical evaluation workflow for INV-4285, focusing on its potential as a selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various human cancers.[4][5][6] Detailed, field-tested protocols for key biochemical and cell-based assays are provided to guide researchers in the evaluation of this and similar compounds.

Introduction: The Rationale for a Novel Polysubstituted Indazole

The indazole core has been successfully leveraged to develop potent kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib.[2][3] These agents validate the utility of the indazole scaffold in targeting the ATP-binding pocket of various kinases. The rationale for INV-4285 is rooted in the strategic placement of multiple halogen substituents. Halogenation can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and altered selectivity profiles.[7]

The specific substitution pattern of INV-4285—trichloro, fluoro, and iodo—is designed to explore novel binding interactions within the kinase active site. This guide hypothesizes that INV-4285 has the potential to be a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Dysregulation of the HGF/c-Met signaling pathway is a critical factor in the progression of numerous malignancies, promoting tumor growth, invasion, and metastasis, making it a compelling therapeutic target.[4][5][8]

Synthetic Strategy and Characterization

The synthesis of polysubstituted indazoles can be complex. A plausible and adaptable route for the synthesis of INV-4285 is proposed, leveraging established methodologies such as intramolecular cyclization of hydrazones.[9][10]

Proposed Synthesis of INV-4285

A potential synthetic pathway could involve the formation of a heavily substituted hydrazone followed by an acid-catalyzed intramolecular cyclization. The starting materials would be a highly halogenated acetophenone and a suitable hydrazine. Polyphosphoric acid (PPA) is an effective reagent for such cyclizations.[9]

  • Step 1: Synthesis of Precursor Hydrazone: Reaction of a polysubstituted acetophenone with hydrazine hydrate to form the corresponding hydrazone.

  • Step 2: Intramolecular Cyclization: Treatment of the hydrazone with polyphosphoric acid (PPA) at an elevated temperature to facilitate the intramolecular cyclization and formation of the 2H-indazole ring.

  • Step 3: Purification: Purification of the final product, INV-4285, would be achieved through column chromatography followed by recrystallization.

Characterization of the final compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to ensure identity and purity.

Therapeutic Hypothesis: Targeting the c-Met Signaling Pathway

The primary therapeutic hypothesis is that INV-4285 acts as a selective ATP-competitive inhibitor of the c-Met kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways.[8] These pathways are crucial for cell proliferation, survival, and migration.[8] Aberrant c-Met activation is a known oncogenic driver in many cancers, including those of the lung, kidney, and stomach.[5][11] By inhibiting c-Met's kinase activity, INV-4285 is expected to block these downstream signals, leading to reduced tumor growth and invasion.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates INV4285 INV-4285 INV4285->cMet Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF Akt Akt PI3K->Akt MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation Promotes Akt->Proliferation Promotes

Fig. 1: Hypothesized mechanism of INV-4285 inhibiting the HGF/c-Met signaling pathway.

Preclinical Evaluation Workflow

A structured, multi-step approach is essential for the preclinical evaluation of a novel kinase inhibitor like INV-4285.[12][13][14] This process begins with biochemical assays to determine potency and selectivity, followed by cell-based assays to assess functional effects in a biological context.[14]

Preclinical_Workflow start Start: Novel Compound INV-4285 biochem Biochemical Assays (In Vitro Kinase Assay) start->biochem Determine IC50 cell_prolif Cell-Based Assays (Proliferation - MTT) biochem->cell_prolif Assess Cellular Potency target_eng Target Engagement (Western Blot for p-Met) cell_prolif->target_eng Confirm Mechanism invivo In Vivo Studies (Xenograft Models) target_eng->invivo Evaluate Efficacy end Candidate Selection invivo->end

Fig. 2: A streamlined preclinical evaluation workflow for a novel kinase inhibitor.
Biochemical Assays: In Vitro Kinase Inhibition

The first step is to quantify the direct inhibitory effect of INV-4285 on the target kinase.[15] A radiometric or luminescence-based in vitro kinase assay is the gold standard for determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15][16]

Table 1: Hypothetical In Vitro Kinase Inhibition Data for INV-4285

Kinase Target IC50 (nM)
c-Met 5.2
VEGFR2 850
EGFR >10,000
FGFR1 1,200

| PDGFRβ | 2,500 |

Protocol 1: In Vitro Radiometric Kinase Assay ([³²P]-ATP)

This protocol outlines a standard procedure for determining the kinase inhibitory activity of a test compound.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, and 100 µM EDTA.[17]

    • Enzyme and Substrate: Dilute recombinant human c-Met kinase and a suitable substrate (e.g., α-casein or a specific peptide) in kinase buffer.[17]

    • Inhibitor Dilution: Prepare a serial dilution of INV-4285 in DMSO, then dilute further in kinase buffer.

    • ATP Solution: Prepare a solution of [γ-³²P]-ATP mixed with cold ATP to the desired final concentration (ideally at the Km for the kinase).[17][18]

  • Assay Procedure:

    • To a 96-well plate, add the kinase, substrate, and diluted INV-4285 (or DMSO for control).

    • Pre-incubate the plate for 10 minutes at 30°C.

    • Initiate the reaction by adding the ATP solution.

    • Incubate for 20-30 minutes at 30°C.[18]

    • Terminate the reaction by spotting the mixture onto phosphocellulose paper.[18]

  • Detection and Analysis:

    • Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.[18]

    • Measure the incorporated radioactivity using a scintillation counter.[18]

    • Calculate the percent inhibition for each concentration of INV-4285 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based Assays: Assessing Cellular Function

After confirming biochemical potency, it is crucial to evaluate the compound's effect on cancer cells.

4.2.1. Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[19] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[20][21]

Protocol 2: MTT Cell Proliferation Assay

This protocol is designed to measure the cytotoxic or anti-proliferative effects of INV-4285 on a c-Met dependent cancer cell line (e.g., Hs746T or EBC-1).

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[22]

    • Incubate for 24 hours at 37°C in a CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of INV-4285 in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of INV-4285. Include a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19][22]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[19]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[22]

    • Incubate overnight at 37°C or for 15 minutes on an orbital shaker.[19]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

4.2.2. Target Engagement: Western Blot Analysis of c-Met Phosphorylation

To confirm that the anti-proliferative effects are due to the inhibition of the intended target, a Western blot analysis is performed to measure the phosphorylation status of c-Met.[23]

Protocol 3: Western Blot for Phospho-c-Met

This protocol validates that INV-4285 inhibits HGF-induced c-Met phosphorylation in cancer cells.

  • Cell Treatment and Lysis:

    • Seed cells and grow until they reach 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of INV-4285 for 2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.

    • Immediately lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[23]

  • Protein Quantification and Gel Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.[23]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a PVDF membrane.[23]

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[23] Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein, which can cause high background.[23]

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Met (e.g., p-Met Tyr1234/1235).

    • Wash the membrane three times with TBST.

    • Incubate for 1 hour with an HRP-conjugated secondary antibody.[23]

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Met and a loading control like GAPDH.[24]

Future Perspectives

The successful preclinical evaluation of INV-4285, as outlined in this guide, would position it as a strong candidate for further development. The subsequent steps would involve advanced in vivo studies, such as efficacy testing in tumor xenograft models in mice, to assess its anti-tumor activity in a living organism.[14] Pharmacokinetic (PK) and toxicology studies would also be essential to determine its drug-like properties and safety profile before consideration for clinical trials. The unique polyhalogenated structure of INV-4285 offers a promising new avenue in the quest for more effective and selective kinase inhibitors for cancer therapy.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting the HGF/Met signalling pathway in cancer.
  • Appleman, L. J. (2011). An overview of the c-MET signaling pathway.
  • Christoph, S., Lee-Sherick, A., DeRyckere, D., & Graham, D. K. (2013). Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia. Journal of visualized experiments : JoVE, (79), e50643.
  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer letters, 225(1), 1–26.
  • Peters, S., & Adjei, A. A. (2012). MET: a promising anticancer target. Nature Reviews Clinical Oncology, 9(6), 314–326.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Targeting the c-Met Signaling Pathway in Cancer. (2006). Clinical Cancer Research, 12(12), 3657-3660.
  • Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. (2013). Journal of Visualized Experiments, (79), 50643.
  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implic
  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad. Retrieved from [Link]

  • Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. (2013). Journal of Visualized Experiments, (79), e50643.
  • Pan/Phospho Analysis for Western Blot Normalization. (n.d.). LI-COR Biosciences. Retrieved from [Link]

  • Development of the First Generation c-Met Kinase Inhibitors: Beginning of a Path to a New Treatment for Cancer. (2011). Molecular Cancer Therapeutics, 10(11), 2025-2029.
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024).
  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022). International Journal of Molecular Sciences, 23(15), 8606.
  • c-Met inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Computational study on novel natural inhibitors targeting c-MET. (2022). Frontiers in Pharmacology, 13, 969601.
  • In vitro kinase assay. (2018). Bio-protocol, 8(17), e2999.
  • Development of antibody-based c-Met inhibitors for targeted cancer therapy. (2015). Drug Design, Development and Therapy, 9, 2359–2373.
  • In vitro kinase assay. (2024). protocols.io. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4998.
  • The synthesis of substituted indazoles via cyclization of various hydrazones in the presence of polyphosphoric acid (PPA). (2004).
  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (2004).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1836-1861.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8683.
  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2023). Molecules, 28(14), 5434.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(46), 28723-28743.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2020). Current Organic Chemistry, 24(12), 1335–1346.
  • The Halogenation of Indazoles. (2018). Journal of Organic Chemistry, 83(15), 8345–8354.

Sources

Optimizing Kinase Selectivity via Halogen Bonding: A Technical Guide to 6-Iodo-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and computational biologists. It deviates from standard templates to focus on the causality of halogen bonding (XB) in the specific context of the 6-iodo-indazole scaffold.


-Hole in Indazole Derivatives[1][2]

Executive Summary: The Iodine Advantage

In the crowded landscape of kinase inhibitor design, the 6-iodo-indazole scaffold represents a distinct "privileged structure."[1] While often utilized merely as a synthetic intermediate (e.g., in the synthesis of Axitinib ), the 6-iodo moiety itself possesses underutilized non-covalent bonding capabilities.[1][2]

Unlike classical hydrogen bonds (HB) which are ubiquitous and often promiscuous, Halogen Bonds (XB) offered by the C6-iodine provide a strict linearity (


) and a hydrophobic character that can penetrate "dry" pockets in the kinase hinge region.[1][2] This guide details the theoretical basis, synthetic access, and validation protocols for leveraging 6-iodo-indazole derivatives as high-affinity XB donors.[1][2][3]

Theoretical Framework: The C6 -Hole Vector

To effectively deploy 6-iodo-indazole, one must understand the electrostatic potential (ESP) anisotropy of the iodine atom.[1][2]

The -Hole Mechanism

On the 6-position of the indazole ring, the iodine atom is not uniformly negative.[1] Due to the electron-withdrawing nature of the


 hybridized carbon (C6) and the indazole core's aromaticity, the electron density on the iodine is pulled toward the ring.[1]
  • The Belt: An equatorial region of high electron density (negative potential) orthogonal to the C-I bond.[1]

  • The Cap (

    
    -hole):  A region of electron depletion (positive potential) directly along the extension of the C-I bond.[1]
    
Geometric Specificity in Kinases

In many kinase ATP-binding pockets, the hinge region presents backbone carbonyl oxygens (Lewis bases).[1][2] The 6-iodo-indazole scaffold is geometrically unique because the C6 vector often aligns perfectly with the carbonyl oxygen of the "gatekeeper+1" or "gatekeeper+3" residues, depending on the binding mode (e.g., Type I vs. Type II).[1]

Key Advantage: The iodine at C6 can displace water molecules that are energetically unfavorable (high enthalpy), replacing them with a strong XB interaction (


) that is both enthalpically and entropically favorable.[1][2][3]

Computational Assessment Protocol

Before synthesis, the magnitude of the


-hole (

) must be quantified to predict binding affinity.[1][2]
Protocol: DFT-Based ESP Mapping

Objective: Calculate the electrostatic potential maximum (


) on the iodine tip.[1][2]
  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.[2]

    • Functional/Basis Set: B3LYP-D3(BJ)/def2-TZVP.[1][2]

    • Note: Use a basis set with Effective Core Potentials (ECP) for Iodine (e.g., def2-TZVP or LANL2DZ) to account for relativistic effects, which are non-negligible for Iodine.[1][2][3]

  • ESP Calculation:

    • Generate the ESP surface mapped onto the 0.001 a.u.[1] electron density isosurface.[2][4]

    • Locate the global maximum on the Iodine surface (

      
      ).[1][2]
      
  • Binding Energy Prediction:

    • Model the interaction with a probe Lewis base (e.g., N-methylacetamide to mimic the peptide backbone).[1][2]

    • Scan the C-I[1]···O angle from

      
       to 
      
      
      
      to confirm directionality.

Visualization of the Logic:

XB_Prediction Step1 Input Structure (6-Iodo-Indazole) Step2 DFT Optimization (B3LYP-D3/def2-TZVP) Step1->Step2 Step3 ESP Surface Mapping (0.001 a.u. Isosurface) Step2->Step3 Decision V_max Analysis Step3->Decision Outcome Proceed to Synthesis (If V_max > 25 kcal/mol) Decision->Outcome High Positive Potential Stop Modify Scaffold (Add EWG to boost sigma-hole) Decision->Stop Low Positive Potential

Figure 1: Computational workflow for validating the


-hole strength before synthesis.

Synthetic Pathways: Accessing the Scaffold

While 6-iodo-indazole is commercially available, derivatization often requires de novo synthesis to introduce functional groups at N1 or C3 without de-iodinating the sensitive C6 position.[1][2]

Method A: The Sandmeyer Route (High Reliability)

This is the preferred route for generating the C6-iodo species from the abundant 6-amino-indazole precursor.[1]

  • Diazotization:

    • Suspend 6-amino-1H-indazole in

      
       at 
      
      
      
      .
    • Add

      
       (1.1 eq) dropwise.[2][3] Maintain temperature 
      
      
      
      to prevent diazonium decomposition.[1][2][3]
  • Iodination:

    • Add a solution of KI (1.5 eq) slowly.

    • Critical Step: Allow the reaction to warm to room temperature slowly to facilitate

      
       evolution and iodine substitution.
      
  • Workup:

    • Neutralize with

      
      .[2][3] Extract with EtOAc.[2][5]
      
    • Wash with

      
       (sodium thiosulfate) to remove excess molecular iodine (
      
      
      
      ) which appears as a purple color.[1][2][3]
Method B: C3-Selective Functionalization

To create "derivatives" while keeping the C6-I intact:

  • Electrophilic Aromatic Substitution: Direct iodination of indazole usually occurs at C3 .[2] Therefore, if you start with 6-iodo-indazole and treat with NIS (N-iodosuccinimide), you generate 3,6-diiodo-indazole .[1][2][3]

  • Selective Coupling: The C3-I bond is generally more reactive towards Pd-catalyzed cross-coupling (Suzuki/Sonogashira) than the C6-I bond due to electronic effects.[2] This allows for the sequential construction of complex inhibitors where C6-I remains as the XB donor.

Synthesis_Flow Start 6-Amino-Indazole Intermediate Diazonium Salt (Unstable < 5°C) Start->Intermediate NaNO2, HCl Product 6-Iodo-Indazole (XB Donor Scaffold) Intermediate->Product KI, r.t. Derivative 3-Substituted-6-Iodo-Indazole (Target Ligand) Product->Derivative Selective C3-Coupling (Suzuki/Sonogashira)

Figure 2: Synthetic route prioritizing the retention of the C6-Iodine motif.[1][2]

Biophysical Validation Protocols

To claim a "Halogen Bond" drives affinity, you must distinguish it from generic Van der Waals interactions.[1][2][3]

X-Ray Crystallography (The Gold Standard)

Metric: The interaction is confirmed if the distance (


) is less than the sum of the Van der Waals radii of Iodine (

) and Oxygen (

), i.e.,

.[1][2] Angle: The

angle must be near

(typically

).[2]
Isothermal Titration Calorimetry (ITC)

XB is enthalpically driven (


).[1][2][3]
  • Experiment: Titrate the 6-iodo derivative against the target protein.

  • Control: Titrate the 6-chloro or 6-methyl analog.[2]

  • Interpretation: If the 6-iodo analog shows a significantly more negative

    
     (enthalpy gain) compared to the chloro/methyl analogs, and a distinct thermodynamic signature, this confirms the specific contribution of the 
    
    
    
    -hole.[1][2]

Data Summary: Halogen vs. Hydrogen Bonding[1][6][7][8][9]

FeatureHydrogen Bond (HB)Halogen Bond (XB)Relevance to 6-Iodo-Indazole
Donor Atom H (attached to N, O)I, Br, Cl (attached to C)Iodine at C6 is the donor.[1][2][3]
Acceptor Lewis Base (O, N)Lewis Base (O, N, S,

-system)
Backbone Carbonyl (O) or Cys-Sulfur.[1][2][3]
Geometry Linear to Bent (

)
Strictly Linear (

)
High selectivity for specific pocket geometries.[1][2]
Hydrophobicity HydrophilicHydrophobic/AmphiphilicCan penetrate lipophilic pockets while binding polar atoms.[2]
Strength 1–10 kcal/mol1–5 kcal/mol (tunable)Comparable to weak/medium HB; highly specific.[1][2][3]

References

  • Auffinger, P., et al. (2004).[1][2][3] Halogen bonds in biological molecules.[2][6][7][8][9] Proceedings of the National Academy of Sciences.[1] Link[1][2][3]

  • Wilcken, R., et al. (2013).[1][2][3] Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry. Link[1][2][3]

  • Cavallo, G., et al. (2016).[1][2][3] The Halogen Bond.[6][10][11][7][8][12][13][14] Chemical Reviews.[2] Link[1][2][3]

  • GuideChem. (2023).[1][2] Synthesis of 6-Iodo-1H-indazole Protocols.Link

  • Hardegger, L. A., et al. (2011).[1][2][3] Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition.[2] Link[1][2][3]

Sources

Methodological & Application

Functionalization of 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole for kinase inhibitors

[1]

Executive Summary

The scaffold This compound represents a densely functionalized "privileged structure" for kinase inhibitor discovery.[1] Its utility lies in its unique halogenation pattern:

  • C6-Iodo: A highly reactive handle for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to install "tail" moieties extending into the solvent front.[1]

  • C3/C5/C7-Chloro: Provide lipophilic bulk and electronic modulation.[1][2] The C7-Chloro substituent is critical as it sterically influences N-alkylation selectivity and interacts with the kinase hinge region.[1]

  • C4-Fluoro: Modulates pKa and metabolic stability (blocking P450 oxidation).[1][2]

This guide details the chemoselective functionalization of this core, specifically overcoming the steric challenges imposed by the 7-chloro group during N-alkylation and exploiting the reactivity difference between C6-I and the chloro-substituents.[1]

Chemoselectivity & Reactivity Analysis[1][2][3]

The successful utilization of this scaffold relies on understanding the hierarchy of reactivity.[2]

SiteSubstituentReactivity ProfilePrimary Application
N1/N2 -NHAcidic / Nucleophilic. The 7-Cl group sterically hinders N1, often shifting kinetic preference to N2 or requiring specific conditions for N1-alkylation.[1]Hinge binding domain or solubilizing group attachment.[1][2]
C6 -IodoHigh. Oxidative addition to Pd(0) is rapid.[1][2] Selective over Cl/F.Attachment of the primary "warhead" or solubilizing tail.[2]
C3 -ChloroModerate/Low. Can be activated via specific ligands after C6 functionalization.[1][2]Interaction with Gatekeeper residues.[1][2]
C5/C7 -ChloroInert. generally unreactive under standard cross-coupling conditions.[1][2]Structural rigidity and hydrophobic packing.[1][2]
C4 -FluoroInert. Stable to coupling; resistant to metabolism.[1][2]Electronic tuning.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (The "7-Chloro Effect")[1]

Challenge: The bulky chlorine atom at C7 creates significant steric clash with the N1 position.[2] Unlike standard indazoles which favor N1-alkylation (thermodynamic product), this scaffold may yield mixtures or favor N2-alkylation depending on the base and electrophile size [1].[1]

A1. Conditions for N1-Alkylation (Thermodynamic Control)

Targeting the hinge-binding motif.[1]

  • Reagents: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Base), DMF (Solvent).[2][3]
    
  • Rationale: Cesium carbonate promotes thermodynamic equilibration.[1][2] High temperature allows the sterically hindered N1-alkylated product to form if it is thermodynamically more stable (which is typical for indazoles, though the 7-Cl reduces this gap).[1]

  • Procedure:

    • Dissolve This compound (1.0 equiv) in anhydrous DMF (0.1 M).

    • Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (2.0 equiv).[2][4] Stir at RT for 15 min.[1][2]
      
    • Add Alkyl Halide (1.1 equiv).[2]

    • Heat to 80–90 °C for 4–12 hours. Note: Heat is required to overcome the steric barrier at N1.[1][2]

    • Monitor: LCMS. Expect N1:N2 ratio shifts over time.[1][2]

    • Workup: Dilute with EtOAc, wash with

      
       (to remove DMF), dry over 
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc). N1 isomers typically elute after N2 isomers (higher polarity).[2]

A2. Conditions for N2-Alkylation (Kinetic Control)

Targeting specific solvent-front interactions.

  • Reagents: NaH (Base), THF (Solvent), 0 °C.[2][5]

  • Rationale: The kinetic deprotonation followed by rapid attack on the electrophile favors the less hindered N2 position.[2]

  • Procedure:

    • Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0 °C.

    • Add solution of Indazole scaffold (1.0 equiv) dropwise.[2] Evolution of

      
       gas observed.[2]
      
    • Stir 30 min at 0 °C.

    • Add Alkyl Halide (1.1 equiv) rapidly.[2]

    • Maintain at 0 °C to RT. Reaction is usually complete < 2 hours.[1][2]

Protocol B: Chemoselective C6-Suzuki-Miyaura Coupling[1]

Objective: Selectively couple at the C6-Iodo position without disturbing the C3/C5/C7-Chloro substituents.[1]

  • Mechanism: The C-I bond strength (approx. 53 kcal/mol) is significantly lower than C-Cl (approx. 95 kcal/mol), ensuring exclusive oxidative addition of Pd(0) at C6 [2].[2]

Step-by-Step Methodology:

  • Preparation:

    • Substrate: N-alkylated-3,5,7-trichloro-4-fluoro-6-iodoindazole (1.0 equiv).[1]

    • Boronic Acid/Ester:

      
       (1.2 equiv).[2]
      
    • Catalyst:

      
       (5 mol%).[2] Why? Bidentate ferrocenyl ligands prevent Pd-migration and ensure robustness.[1]
      
    • Base:

      
       (3.0 equiv).[2]
      
    • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

  • Execution:

    • Charge a reaction vial with Substrate, Boronic acid, and Catalyst.[2]

    • Degas: Seal and purge with Argon/Nitrogen for 5 mins. Critical: Oxygen poisons the catalyst and promotes homocoupling.[2]

    • Add degassed Solvent and Base.[1][2][4]

    • Heat at 80 °C for 2–6 hours.

    • Checkpoint: LCMS should show consumption of starting material (M+) and formation of product (M+R-I).[2] No dechlorination products (M-Cl) should be observed at this temperature.[1]

  • Workup:

    • Filter through Celite to remove Pd black.[1][2]

    • Partition between water and DCM.[1][2]

    • Purify via silica gel chromatography.[1][2]

Workflow Visualization

The following diagram illustrates the logical flow for functionalizing this scaffold to generate a kinase inhibitor library.

GStartScaffold:3,5,7-trichloro-4-fluoro-6-iodo-2H-indazoleDecisionTarget Binding Mode?Start->DecisionN1_PathProtocol A1:N1-Alkylation(Thermodynamic)Decision->N1_PathHinge BinderN2_PathProtocol A2:N2-Alkylation(Kinetic/Steric)Decision->N2_PathSolvent ExposedIntermediateN-FunctionalizedIntermediateN1_Path->IntermediateN2_Path->IntermediateCouplingProtocol B:C6-Selective Suzuki(Pd-Catalysis)Intermediate->CouplingSelectivity: I >>> ClFinalFinal KinaseInhibitor CandidateCoupling->Final

Caption: Strategic workflow for the regioselective functionalization of the this compound scaffold.

Scientific Validation & Troubleshooting

Self-Validating the Protocol[1]
  • Regiochemistry Check (N1 vs N2):

    • NOESY NMR: This is the gold standard.[1][2]

      • N1-Isomer: NOE correlation observed between N-Alkyl protons and the C7-substituent (in this case, no proton at C7, so look for through-space interaction with C7-Cl if using HOESY, or more commonly, lack of NOE to C3).[1][2] Correction: With C7-Cl, N1-alkylation is sterically crowded.[1]

      • N2-Isomer: Strong NOE correlation between N-Alkyl protons and C3-substituent (if C3 has protons/alkyls).[1] Since C3 is Cl, use 13C NMR .[1][2] N2-alkylation typically results in a significant upfield shift of the C3 signal compared to N1.

    • UV Spectra: N1 and N2 isomers often have distinct

      
       values.[1][2]
      
  • Coupling Integrity:

    • If dechlorination (loss of Cl) is observed during Suzuki coupling, lower the reaction temperature to 60 °C and switch to a milder base like

      
      .[2] The C-Cl bonds at C3/C5/C7 are electron-deficient and can undergo oxidative addition if the catalyst is too active (e.g., using XPhos at high temps).
      
Safety Note
  • Poly-halogenated compounds: Often lipophilic and potentially persistent.[1][2] Handle with standard PPE.[1][2]

  • C-I Bond: Light sensitive.[1][2] Store intermediates in amber vials to prevent radical decomposition.

References

  • Regioselective N-alkyl

    • Source: Beilstein Journal of Organic Chemistry (2021).[2][5]

    • Context: Discusses the steric impact of C7-substituents on N1 vs N2 selectivity.
    • URL:[Link][2]

  • Palladium-Catalyzed Cross-Coupling Reactions in Pharmaceutical Synthesis.

    • Source: NobelPrize.org (Scientific Background).[2]

    • Context: Foundational mechanics of oxidative addition rates (I > Br > Cl).[2]

    • URL:[Link]

  • Indazole Scaffolds in Kinase Inhibitors.

    • Source: Molecules (MDPI).[2]

    • Context: Review of indazole binding modes in
    • URL:[Link][2]

Application Notes and Protocols for Suzuki-Miyaura Coupling of Sterically Hindered Iodo-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Steric Hindrance in Indazole Functionalization

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation required to elaborate these scaffolds. However, when either the iodo-indazole or the boronic acid coupling partner is sterically encumbered, the reaction can be sluggish, low-yielding, or fail altogether. This guide provides an in-depth analysis of the critical parameters and offers field-proven protocols for successfully navigating the challenges of Suzuki-Miyaura couplings with sterically hindered iodo-indazoles. We will delve into the mechanistic underpinnings of why steric hindrance poses a significant hurdle and how rational selection of catalyst, ligand, base, and solvent can overcome these obstacles.

The Mechanistic Hurdle of Steric Hindrance

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Steric hindrance can negatively impact each of these steps:

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-iodine bond of the indazole can be impeded by bulky substituents near the reaction center. This is often the rate-limiting step, and its success is heavily reliant on the appropriate choice of ligand.[2]

  • Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a complex process that is also sensitive to steric bulk on both coupling partners.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the palladium(0) catalyst is regenerated, can be slowed by steric repulsion between the coupled groups on the palladium complex, making it difficult for them to come into the required proximity for bond formation.[2]

Overcoming these challenges requires a carefully optimized set of reaction conditions, with the ligand playing a central role in mediating the electronic and steric environment of the palladium catalyst.

Critical Parameters for Success: A Deep Dive

The Catalyst System: Palladium Source and Ligand Selection

The choice of the palladium source and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand is the most critical factor in achieving high yields with sterically hindered substrates.

Palladium Sources: Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). For challenging couplings, precatalysts often offer superior performance and reproducibility.

Ligands for Sterically Hindered Couplings: Bulky, electron-rich ligands are essential for promoting the key steps of the catalytic cycle. For sterically demanding iodo-indazoles, the following classes of ligands have proven effective:

  • Biarylphosphines (Buchwald-type ligands): Ligands such as SPhos and XPhos are highly versatile and effective for a broad range of sterically hindered substrates.[3][4] Their bulkiness promotes the formation of the active monoligated palladium species, which is crucial for the oxidative addition of hindered aryl halides.

  • Dialkylbiarylphosphines: These ligands offer a combination of steric bulk and electron-donating character that can be highly effective.

  • Ferrocenylphosphines: Ligands like dppf are robust and have been successfully used in the coupling of substituted bromoindazoles.[5]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable palladium complexes. They have shown excellent reactivity in the coupling of sterically hindered aryl chlorides and can be advantageous for iodo-indazoles as well.[6]

The following table summarizes some recommended catalyst systems for sterically hindered iodo-indazole couplings based on literature precedents for similar challenging substrates.

Catalyst SystemLigand TypeKey Advantages for Hindered Couplings
PdCl₂(dppf)FerrocenylphosphineRobust and effective for heteroaryl couplings.[5]
Pd(OAc)₂ / SPhosBiarylphosphineExcellent for a wide range of sterically hindered substrates.[4]
Pd(PPh₃)₄TriphenylphosphineA classic catalyst, sometimes effective for less demanding couplings.[7][8]
PEPPSI-iPrNHC precatalystHighly active, can enable solvent-free and microwave conditions.[9]
The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases.[4][5] Cs₂CO₃ is more soluble in organic solvents and can be more effective in particularly challenging cases. Potassium phosphate (K₃PO₄) is another strong base that often performs well.

  • Aqueous vs. Anhydrous Conditions: The presence of water is often beneficial as it can help to dissolve the inorganic base and facilitate the activation of the boronic acid. However, in cases where water-sensitive functional groups are present, anhydrous conditions can be employed.

Solvent Selection

The choice of solvent is critical for ensuring the solubility of all reaction components and for achieving the desired reaction temperature.

  • Ethereal Solvents: 1,4-Dioxane and dimethoxyethane (DME) are excellent solvents for Suzuki-Miyaura reactions, often used with an aqueous base solution.[4][7]

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can be a good choice, particularly for microwave-assisted reactions.[10]

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and improve yields, especially for sluggish couplings.[4][7]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a 3-Iodoindazole

This protocol is adapted from a procedure for the vinylation of unprotected 3-iodoindazoles and can be used as a starting point for coupling with sterically hindered aryl boronic acids.[7]

Materials:

  • Sterically hindered 3-iodoindazole (1.0 mmol)

  • Sterically hindered arylboronic acid or pinacol ester (1.5 - 2.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)

  • 1,4-Dioxane (7.0 mL)

  • Microwave vial (10-20 mL) with a stir bar

Procedure:

  • To a microwave vial, add the 3-iodoindazole, arylboronic acid/ester, and Pd(PPh₃)₄.

  • Add the 1,4-dioxane and the aqueous Na₂CO₃ solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conventional Heating with a Biarylphosphine Ligand

This protocol is a general method suitable for sterically demanding couplings, utilizing a highly active biarylphosphine ligand.

Materials:

  • Sterically hindered iodo-indazole (1.0 mmol)

  • Sterically hindered arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask with a stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodo-indazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the toluene and water.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-I pd_complex R-Pd(II)-X(L_n) (R = Indazolyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd R-Pd(II)-R'(L_n) transmetalation->diaryl_pd boronic_acid R'-B(OR)₂ (R' = Aryl) boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Optimizing Sterically Hindered Couplings

Optimization_Workflow start Start: Sterically Hindered Iodo-Indazole + Boronic Acid screen_catalyst Screen Catalyst Systems (e.g., Pd/SPhos, Pd/dppf, NHC-Pd) start->screen_catalyst screen_base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) screen_catalyst->screen_base screen_solvent Screen Solvents (Dioxane/H₂O, Toluene/H₂O, DMF) screen_base->screen_solvent optimize_temp Optimize Temperature (Conventional vs. Microwave) screen_solvent->optimize_temp analysis Analyze Results (Yield, Purity, Byproducts) optimize_temp->analysis successful_coupling Successful Coupling analysis->successful_coupling High Yield troubleshoot Troubleshoot: - Change ligand class - Increase catalyst loading - Adjust stoichiometry analysis->troubleshoot Low Yield troubleshoot->screen_catalyst

Sources

Application Note: Regioselective N-Alkylation of 3,5,7-Trichloro-4-fluoro-6-iodoindazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the complex challenge of alkylating the highly functionalized and sterically hindered 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole scaffold.

Executive Summary

The N-alkylation of 3,5,7-trichloro-4-fluoro-6-iodoindazole presents a unique synthetic challenge due to the extreme steric crowding at the C7 position and the significant electronic withdrawal exerted by the pentasubstituted halogen array. While standard indazole alkylation often favors the thermodynamically stable


-isomer, the presence of a bulky chlorine atom at C7 creates a "steric gate" that kinetically favors 

-alkylation.

This guide provides two distinct protocols:

  • Protocol A (Kinetic Control): Maximizes

    
    -selectivity using mild bases and polar aprotic solvents.
    
  • Protocol B (Thermodynamic Forcing): Promotes

    
    -alkylation using high-temperature equilibration and specific cation effects.
    

Chemical Context & Mechanistic Analysis[1][2][3][4][5]

The Substrate Profile

The target molecule is a dense halogenated core. Understanding its electronic and steric profile is a prerequisite for successful modification.

PositionSubstituentEffect on N-Alkylation
N1/N2 H (Tautomeric)Reaction Site. The NH is highly acidic due to the electron-deficient ring.
C3 Chlorine (Cl)Steric bulk affecting

approach; prevents

chelation.
C4 Fluorine (F)Strong inductive effect (-I), increasing NH acidity.
C5 Chlorine (Cl)Remote electronic tuning.
C6 Iodine (I)Labile handle for future cross-coupling (Suzuki/Sonogashira).
C7 Chlorine (Cl) CRITICAL: Creates severe peri-interaction with

, disfavoring

-alkylation.
The Regioselectivity Paradox

In unsubstituted indazoles,


-alkylation is thermodynamically favored by ~2-4 kcal/mol. However, for 7-haloindazoles, the steric clash between the C7-halogen and the incoming alkyl group destabilizes the 

-transition state. Consequently, without careful intervention, alkylation of this substrate will predominantly yield the

-isomer
.
Mechanistic Pathway Visualization

The following diagram illustrates the competing pathways and the "Steric Gate" effect at C7.

IndazoleAlkylation cluster_steric Steric Gate Effect Start Substrate: 3,5,7-trichloro-4-fluoro- 6-iodoindazole Deprotonation Anion Formation (Highly Delocalized) Start->Deprotonation Base (Cs2CO3/NaH) TS_N1 TS N1-Alkylation (High Barrier) Deprotonation->TS_N1 Path A: Blocked by 7-Cl TS_N2 TS N2-Alkylation (Lower Barrier) Deprotonation->TS_N2 Path B: Open Channel Prod_N1 Product N1 (Thermodynamic) Sterically Crowded TS_N1->Prod_N1 Prod_N2 Product N2 (Kinetic) Sterically Accessible TS_N2->Prod_N2

Caption: Pathway analysis showing the 7-Cl substituent acting as a kinetic block (Steric Gate) for N1 alkylation, favoring the N2 pathway.

Experimental Protocols

Pre-Reaction Safety Note

Warning: The C6-Iodine bond is labile. Avoid using organolithiums or harsh radical conditions which could lead to de-iodination (lithium-halogen exchange). The high halogen content increases the molecular weight significantly; ensure stoichiometry calculations are precise.

Protocol A: Kinetic Control (Targeting -Isomer)

This is the standard outcome for this substrate. Use this protocol if the


-alkylated product is desired.
  • Reagents: Potassium Carbonate (

    
    ), Acetone or Acetonitrile (MeCN), Alkyl Halide (
    
    
    
    ).
  • Rationale: Mild base prevents degradation; polar aprotic solvent supports

    
     mechanism; lower temperatures prevent thermodynamic equilibration to 
    
    
    
    .

Step-by-Step:

  • Dissolution: Charge a reaction vessel with 3,5,7-trichloro-4-fluoro-6-iodoindazole (1.0 equiv) and anhydrous MeCN (10 mL/g).

  • Base Addition: Add

    
      (2.5 equiv). The mixture will be a suspension.
    
  • Activation: Stir at room temperature (RT) for 15 minutes. The solution color may darken slightly as the anion forms.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Note: For methyl iodide (MeI), use a sealed tube or condenser due to volatility.

  • Reaction: Stir at 40°C for 4–12 hours. Monitor by LC-MS.

    • Endpoint: Disappearance of starting material (

      
       in negative mode).
      
  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The

    
    -isomer typically elutes second  (is more polar) on silica compared to 
    
    
    
    in many indazole systems, however, with heavy halogenation, this order can reverse. Reliance on NMR is required (see Section 4).
Protocol B: Thermodynamic Forcing (Targeting -Isomer)

To overcome the 7-Cl steric clash, we must drive the reaction to the thermodynamically stable


 isomer using high heat and specific cations (Cesium).
  • Reagents: Cesium Carbonate (

    
    ), DMF or DMA, Alkyl Halide.
    
  • Rationale: Cesium promotes tighter ion-pairing and higher solubility; high temperature (80–100°C) allows the reaction to overcome the higher activation energy barrier of the

    
     transition state and facilitates equilibration.
    

Step-by-Step:

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DMF (8 mL/g).

  • Base Addition: Add

    
      (2.0 equiv).
    
  • Alkylation: Add Alkyl Halide (1.5 equiv).

  • Reaction: Heat to 90–100°C for 16–24 hours.

    • Critical: If using volatile alkylating agents, use a pressure vessel.

  • Workup: Dilute with water (precipitation often occurs due to hydrophobicity of the halogens). Extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

  • Purification: Isolate the

    
    -isomer via chromatography.
    

Analytical Validation (Self-Validating the Structure)

Distinguishing


 vs. 

isomers is the most common failure point. Standard NOE (Nuclear Overhauser Effect) relies on proton-proton interactions. However, this molecule has no protons on the benzene ring (C4, C5, C6, C7 are substituted). Therefore, standard NOE is impossible.

Recommended Validation Methods:

MethodExpected Signal (

-Alkylated)
Expected Signal (

-Alkylated)
Reliability

NMR (C3 Shift)
C3 carbon typically shifts upfield relative to N2.C3 carbon typically shifts downfield .Medium

NMR (N-CH)

usually appears at ~50-55 ppm .

usually appears at ~55-60 ppm (deshielded).
High
HMBC (Long Range) Correlation between

protons and C7a (bridgehead).
Correlation between

protons and C3 .[1][2]
Critical
X-Ray Crystallography Definitive.Definitive.Highest

Note: Due to the heavy atoms (3xCl, 1xF, 1xI), this molecule will diffract X-rays exceptionally well. Small molecule XRD is strongly recommended for the first batch to establish a reference standard.

Troubleshooting & Optimization Workflow

Use the following decision tree to optimize your specific alkylation outcome.

OptimizationWorkflow Start Start Optimization Check_C7 Is C7 Blocked? (Yes: Cl) Start->Check_C7 Desired Desired Isomer? Check_C7->Desired N2_Path Targeting N2 (Kinetic) Desired->N2_Path N2 N1_Path Targeting N1 (Thermodynamic) Desired->N1_Path N1 Cond_N2 Use K2CO3 / MeCN / 40°C Avoid Chelation N2_Path->Cond_N2 Cond_N1 Use Cs2CO3 / DMF / 100°C Force Equilibration N1_Path->Cond_N1 Analysis Analyze Crude (LCMS/NMR) Cond_N2->Analysis Cond_N1->Analysis Decision Ratio Satisfactory? Analysis->Decision Success Purify & Crystallize Decision->Success Yes Retry Change Solvent/Temp Decision->Retry No

Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer.

References

  • Regioselectivity Mechanisms: Beilstein J. Org.[3][4] Chem.2021 , 17, 1939–1950. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Link

  • Steric Effects at C7:Journal of Organic Chemistry2006, 71, 2687. "Regioselective Synthesis of N-Substituted Indazoles." (Demonstrates the blocking effect of C7 substituents).
  • Cesium Effect:Tetrahedron2004, 60, 11869.
  • General Indazole Chemistry: WuXi Biology Application Notes. "Mechanism of a Highly Selective N2 Alkylation of Indazole." Link

Sources

Introduction: The Strategic Advantage of Polyhalogenated Indazoles in Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole in Agrochemical Synthesis

In the landscape of modern agrochemical research, the development of novel active ingredients with high efficacy, selectivity, and favorable environmental profiles is paramount. Heterocyclic scaffolds are central to this endeavor, with the indazole nucleus being a particularly privileged structure due to its diverse biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] The strategic incorporation of halogen atoms into these scaffolds is a time-tested method for modulating a molecule's physicochemical properties. Halogenation can enhance metabolic stability, increase lipophilicity for better membrane penetration, and create specific steric and electronic interactions with target enzymes or receptors, ultimately amplifying biological activity.[3]

This guide focuses on This compound , a highly functionalized and synthetically versatile intermediate. Its unique polyhalogenated substitution pattern is not a random assortment of atoms but a deliberate design feature. The presence of multiple chlorine atoms and a fluorine atom provides a stable, electron-withdrawing framework, while the iodine atom at the C6 position serves as a highly reactive handle for sophisticated synthetic transformations. Specifically, the carbon-iodine bond is significantly more labile than the carbon-chlorine bonds, making it an ideal site for selective functionalization via transition-metal-catalyzed cross-coupling reactions.[4][5] This predictable reactivity allows for the precise and controlled introduction of additional molecular complexity, enabling the rapid generation of novel agrochemical candidates.

This document provides detailed protocols and scientific rationale for utilizing this advanced intermediate, focusing on its application in a representative Suzuki-Miyaura cross-coupling reaction to construct a novel herbicidal candidate.

Physicochemical Properties of the Intermediate

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.

PropertyValueSource
Chemical Name This compoundInternal Data
CAS Number 1000341-59-2
Molecular Formula C₇HCl₃FIN₂Internal Data
Molecular Weight 365.35 g/mol
Appearance Off-white to pale yellow crystalline solidExpected Property
Solubility Soluble in DMF, DMSO, THF, 1,4-Dioxane. Sparingly soluble in toluene. Insoluble in water.Expected Property
Stability Stable under standard laboratory conditions. Light-sensitive.Expected Property
Storage Store at 2-8°C, protected from light and moisture.Expected Property

Core Application: Synthesis of a Novel Herbicidal Candidate via Suzuki-Miyaura Cross-Coupling

The selective functionalization of the C6 position is a prime application for this intermediate. The carbon-iodine bond is significantly weaker and more polarized than the C-Cl bonds, making it the preferred site for oxidative addition to a palladium(0) catalyst. This section details the synthesis of a hypothetical herbicidal candidate, 6-(4-methoxyphenyl)-3,5,7-trichloro-4-fluoro-2H-indazole , via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids.[5][6][7]

Reaction Scheme

(A visual representation of the Suzuki-Miyaura coupling between this compound and 4-methoxyphenylboronic acid)

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product analysis.

Suzuki_Miyaura_Workflow Workflow: Suzuki-Miyaura Coupling & Analysis cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Product Characterization reagents 1. Weigh Reagents: - Indazole Intermediate - Boronic Acid - Pd Catalyst & Ligand - Base glassware 2. Assemble & Dry Glassware (Schlenk Flask, Condenser) reagents->glassware inert 3. Purge with Inert Gas (Nitrogen/Argon) glassware->inert dissolve 4. Add Solvents & Reagents inert->dissolve heat 5. Heat to Reaction Temp (e.g., 90°C) dissolve->heat Begin Reaction monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to Room Temp monitor->cool Reaction Complete quench 8. Quench & Aqueous Work-up (Add Water, Extract with EtOAc) cool->quench dry 9. Dry Organic Layer (Na₂SO₄) & Concentrate quench->dry purify 10. Purify by Column Chromatography dry->purify product 11. Isolated Pure Product purify->product nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry (MS) product->ms hplc Purity Check (HPLC) product->hplc

Caption: Experimental workflow for the synthesis and analysis of the target compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating methodology with explanations for each critical step.

Materials and Reagents
  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere is Crucial):

    • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.00 g, 2.74 mmol, 1.0 eq), 4-methoxyphenylboronic acid (0.50 g, 3.29 mmol, 1.2 eq), and anhydrous potassium carbonate (1.14 g, 8.22 mmol, 3.0 eq).

    • Causality: Using a slight excess of the boronic acid ensures the complete consumption of the more complex and valuable iodo-indazole intermediate. Anhydrous K₂CO₃ is essential; water can hydrolyze the boronic acid and hinder the reaction.

    • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (67 mg, 0.082 mmol, 0.03 eq).

    • Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalytic form.[7]

  • Solvent Addition and Reaction:

    • Through the septum, add anhydrous 1,4-dioxane (30 mL) and degassed deionized water (10 mL) via syringe. The solvent mixture is chosen to dissolve both the organic substrates and the inorganic base.[6] Degassing the water (by sparging with nitrogen or sonication) removes dissolved oxygen, further protecting the catalyst.

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of nitrogen.

    • Validation Check: The reaction is complete when the starting iodo-indazole spot/peak is no longer visible. This direct monitoring ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to side products.

  • Work-up and Extraction:

    • Once the reaction is complete (typically 4-6 hours), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The desired product is organic-soluble and will move into the ethyl acetate layer.

    • Combine the organic layers and wash with brine (1 x 50 mL). The brine wash helps to remove residual water and inorganic salts from the organic phase.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel. A solvent gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 6-(4-methoxyphenyl)-3,5,7-trichloro-4-fluoro-2H-indazole as a solid.

Analytical Characterization Protocol

Verifying the identity and purity of the final compound is a non-negotiable step in synthesis.

Analytical Workflow Diagram

Analytical_Workflow Post-Synthesis Analytical Workflow crude Crude Product (Post-Workup) purified Purified Product (Post-Chromatography) crude->purified Purification hplc 1. Purity Assessment (HPLC) purified->hplc Inject Sample nmr 2. Structural Elucidation (¹H & ¹³C NMR) hplc->nmr If Purity ≥95% ms 3. Molecular Weight Confirmation (HRMS) nmr->ms Confirm Structure final Characterized Compound (>95% Purity) ms->final Confirm Mass

Caption: A logical flow for the characterization of the synthesized product.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the final compound.

  • Protocol: Dissolve a small sample in a suitable solvent (e.g., acetonitrile). Inject onto a C18 reverse-phase column using a mobile phase gradient of water and acetonitrile.

  • Expected Result: A single major peak, indicating >95% purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the molecular structure.

  • ¹H NMR: The spectrum should show characteristic aromatic proton signals for both the indazole and the newly introduced methoxyphenyl ring, as well as a singlet for the methoxy (-OCH₃) group around 3.8-3.9 ppm. The disappearance of the proton signal at the C6 position of the indazole ring (if present in the starting material isomer) is a key indicator of successful coupling.

  • ¹³C NMR: The spectrum will show the correct number of carbon signals, including the methoxy carbon and the carbons of both aromatic rings.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the product.

  • Protocol: Use a high-resolution mass spectrometer (HRMS) with an ESI or APCI source.

  • Expected Result: The observed molecular ion peak ([M+H]⁺ or [M-H]⁻) should match the calculated exact mass of C₁₄H₇Cl₃FN₂O, confirming the elemental composition. The isotopic pattern characteristic of three chlorine atoms should also be visible.

Safety and Handling Precautions

Working with polyhalogenated aromatic compounds and transition metal catalysts requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

  • Chemical Hazards:

    • Polyhalogenated Aromatics: These compounds can be persistent in the environment and may have unknown toxicological profiles.[8][9] They should be treated as potentially toxic and handled with care to avoid inhalation of dust or skin contact.

    • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid creating dust.

    • Solvents: 1,4-Dioxane is a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood.

  • Waste Disposal:

    • All solid and liquid waste containing the halogenated compounds or the palladium catalyst must be collected in designated, clearly labeled hazardous waste containers.

    • Do not dispose of organic solvents or heavy metal waste down the drain. Follow all institutional and local environmental health and safety guidelines for chemical waste disposal.

Conclusion and Future Perspectives

This compound is a powerful and precisely engineered intermediate for agrochemical synthesis. The protocols detailed herein demonstrate its utility in Suzuki-Miyaura cross-coupling to readily access complex biaryl structures. The true potential of this intermediate lies in its capacity for further diversification. The remaining chloro-substituents at the C3, C5, and C7 positions, while less reactive than the iodo-group, could potentially be functionalized using more forcing cross-coupling conditions or alternative catalytic systems. This opens the door to creating extensive libraries of analogues for detailed structure-activity relationship (SAR) studies, accelerating the discovery of next-generation agrochemicals.[10][11][12]

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]

  • Indazole is a 10π electron aromatic heterocyclic ring... MDPI. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... MDPI. [Link]

  • Synthesis and herbicidal activities of 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole... ResearchGate. [Link]

  • New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. PubMed. [Link]

  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization... ACS Publications. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. [Link]

  • Agrochemical and Pesticide Analysis Methods. Charles River Laboratories. [Link]

  • Polyhalogenated compound. Wikipedia. [Link]

  • Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]

  • Halogenated Aromatic Poisoning (PCB and Others). MSD Veterinary Manual. [Link]

  • Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. ResearchGate. [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health. [Link]

  • Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics. Merck Veterinary Manual. [Link]

  • Brief Notes on General Analytical Chemistry of Pesticides. IntechOpen. [Link]

  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. MDPI. [Link]

  • Polycyclic Aromatic Hydrocarbons. 3M. [Link]

  • Polycyclic aromatic hydrocarbons (PAHs). SA Health. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for the chlorination of fluorinated indazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the chlorination of fluorinated indazoles. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these vital pharmaceutical building blocks. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate the complexities of these reactions and optimize your yields.

The introduction of fluorine atoms into indazole scaffolds can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] However, the very properties that make these molecules attractive also present unique challenges in their synthetic manipulation, particularly during electrophilic substitution reactions like chlorination. This guide will address common issues such as low yields, poor regioselectivity, and unexpected side reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the chlorination of fluorinated indazoles. Each issue is followed by a step-by-step troubleshooting workflow, underpinned by scientific principles.

Problem 1: Low to No Product Formation

You've set up your reaction using a standard chlorinating agent like N-Chlorosuccinimide (NCS), but your TLC or LC-MS analysis shows primarily unreacted starting material.

Initial Checks:

  • Reagent Quality: Verify the purity and activity of your chlorinating agent. NCS can degrade over time; it's advisable to use a freshly opened bottle or recrystallize older batches.

  • Inert Atmosphere: Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of any reactive intermediates by moisture.

  • Solvent Purity: Use anhydrous solvents. Trace amounts of water can hydrolyze some chlorinating agents or interfere with the reaction mechanism.

Troubleshooting Workflow:

Detailed Steps & Scientific Rationale:

  • Increase Temperature: Gently warm the reaction mixture. The fluorinated indazole ring may be deactivated towards electrophilic substitution, requiring more energy to overcome the activation barrier. Monitor the reaction closely for any signs of decomposition.

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact reaction rates.[4][5] If you are using a non-polar solvent like THF, consider switching to a more polar, aprotic solvent such as DMF or acetonitrile. Dioxane has also been shown to be effective in some cases.[5][6]

  • Alternative Chlorinating Agents: If NCS proves ineffective, consider more reactive chlorinating agents. A comparison of common agents is provided in the table below.

Chlorinating AgentAbbreviationRelative ReactivityTypical Conditions
N-ChlorosuccinimideNCSMildMeCN, DMF, rt to 80 °C
Trichloroisocyanuric AcidTCCAModerateMeCN, rt
Sulfuryl ChlorideSO₂Cl₂StrongCH₂Cl₂, 0 °C to rt
Chlorine GasCl₂Very StrongChlorinated solvents, rt

NCS is a versatile and commonly used reagent for chlorination.[7][8][9] TCCA can be a more effective alternative in some cases.[10]

  • Catalysis: The addition of a catalytic amount of Dimethyl Sulfoxide (DMSO) has been reported to facilitate the chlorination of heteroaromatics with NCS under mild conditions.[11] Lewis acids can also activate the chlorinating agent, but care must be taken to avoid unwanted side reactions.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

The chlorination of indazoles can potentially occur at multiple positions, most commonly at the C3, C5, and C7 positions. The electronic nature of the fluorine substituent and other groups on the ring will direct the incoming electrophile.

Understanding the Directing Effects:

  • Fluorine's Dual Nature: Fluorine is an electronegative atom that deactivates the ring towards electrophilic substitution through an inductive effect. However, it can also donate electron density through resonance, acting as an ortho-, para-director. The final regiochemical outcome is a balance of these competing effects.

  • Steric Hindrance: Bulky substituents on the indazole ring can sterically hinder attack at adjacent positions, favoring chlorination at less encumbered sites.

Troubleshooting Workflow:

Detailed Steps & Scientific Rationale:

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can enhance selectivity by favoring the product formed via the lowest energy transition state.

  • Solvent Effects: The solvent can influence the regioselectivity of the reaction. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF).

  • Sterically Demanding Reagents: Employing a bulkier chlorinating agent may favor attack at the less sterically hindered position.

  • Protecting/Directing Groups: In complex cases, it may be necessary to introduce a protecting or directing group to block a reactive site or steer the chlorination to the desired position. This group can then be removed in a subsequent step.

Problem 3: Formation of Dichlorinated or Other Side Products

Over-chlorination or the formation of unexpected byproducts can be a significant issue, leading to difficult purifications and reduced yields of the desired product.

Potential Causes:

  • Excess Chlorinating Agent: Using more than one equivalent of the chlorinating agent can lead to dichlorination.

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for a second chlorination.

  • Ring Opening: In some cases, harsh reaction conditions can lead to the opening of the pyrazole ring of the indazole.[10]

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use precisely one equivalent for monochlorination.

  • Temperature Management: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to suppress over-reaction.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of side products.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for my fluorinated indazole?

A1: N-Chlorosuccinimide (NCS) is often the first choice due to its ease of handling and generally mild reaction conditions.[7][8][11] However, the optimal choice is substrate-dependent. If your indazole is highly deactivated by multiple fluorine atoms or other electron-withdrawing groups, a more reactive agent like Trichloroisocyanuric Acid (TCCA) or sulfuryl chloride may be necessary.[10]

Q2: How does the position of the fluorine atom affect the chlorination?

A2: The position of the fluorine atom significantly influences the regioselectivity of the chlorination.[1] For example, a fluorine atom at the 6-position may enhance the reactivity at the 7-position due to its para-directing resonance effect. Conversely, a fluorine at the 4-position might sterically hinder attack at the 5-position. Computational studies can often predict the most likely site of chlorination.

Q3: My reaction is complete, but I'm having trouble with the workup and purification. Any suggestions?

A3:

  • Workup: If you used NCS, the succinimide byproduct is water-soluble and can be removed with an aqueous wash. For reactions with sulfuryl chloride, quenching with a mild aqueous base (e.g., sodium bicarbonate solution) is necessary to neutralize the HCl and SO₂ byproducts.

  • Purification: Chlorinated indazoles can often be purified by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. If your product is a solid, recrystallization may be an effective purification method.

Q4: Are there any safety concerns I should be aware of?

A4: Yes, chlorination reactions require careful handling and appropriate safety precautions.[12][13][14][15][16]

  • Chlorinating Agents: Many chlorinating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14]

  • Chlorine Gas: If using chlorine gas, ensure you have a proper gas handling setup and a system to neutralize any excess gas.[13][15][16] Chlorine gas is highly toxic and can cause severe respiratory irritation.[12][14]

  • Reaction Quenching: Be cautious when quenching reactions, as some chlorinating agents can react exothermically with water or other quenching agents.

Experimental Protocols

General Procedure for Chlorination using NCS:

  • To a solution of the fluorinated indazole (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile or DMF) under an inert atmosphere, add N-Chlorosuccinimide (1.0-1.2 equiv).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

References

  • YouTube. (2024).
  • IChemE. (n.d.).
  • Environment Surveillance Centre & Emergency Response Centre, Bhopal. (n.d.). SAFETY GUIDELINES FOR CHLORINE.
  • (2019). Handling Chlorine Safely.
  • Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • CLEAPSS Science. (n.d.). Student safety sheets 54 Chlorine.
  • PubMed. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • TCI Chemicals. (n.d.). Chlorination of (Hetero)
  • (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
  • Beilstein Journals. (2024).
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • (2025).
  • Sharma, S. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • Scilit. (2025).
  • Wikipedia. (n.d.). N-Chlorosuccinimide.
  • PMC. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • PMC. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • Organic Chemistry Portal. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
  • NIH. (2024).
  • ACS Publications. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr.
  • PubMed. (1985).
  • (2023).
  • Royal Society of Chemistry. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers.
  • PMC. (n.d.). Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins.
  • P2 InfoHouse. (n.d.).
  • YouTube. (2022). Mechanism of Halogenation: Electrophilic Substitution Reaction.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ResearchGate. (n.d.). The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),....
  • PMC. (2020). Importance of Fluorine in Benzazole Compounds.
  • Veolia Water Technologies & Solutions. (n.d.).
  • Wordpress. (n.d.).
  • Orenda Technologies. (n.d.).
  • ResearchGate. (n.d.).

Sources

Solubilization techniques for hydrophobic 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Guide for Halogenated Indazoles Subject: 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole (TCFI-Indazole) Ticket ID: SOL-IND-992 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The "Brick Dust" Challenge

You are working with This compound , a molecule that presents a classic "brick dust" profile in medicinal chemistry.[1] Its solubility challenges stem from two distinct structural factors:

  • High Lipophilicity (LogP > 4.5): The penta-halogenation (3 Cl, 1 F, 1 I) creates a dense electron cloud, rendering the molecule extremely hydrophobic.[1]

  • Strong Crystal Lattice Energy: The specific arrangement of halogens facilitates strong intermolecular halogen bonding (

    
     or 
    
    
    
    ), leading to a high melting point and resistance to solvent penetration .

This guide moves beyond standard "shake and sonicate" methods, providing thermodynamic and kinetic solutions to force this molecule into solution for biological assays and synthesis.

Diagnostic Workflow: Select Your Solubilization Strategy

Before proceeding, identify your downstream application.[1] Toxicity tolerance varies significantly between cell-based assays and chemical synthesis.[1]

SolubilizationStrategy Start Start: Define Application AppType Application Type? Start->AppType Synthesis Chemical Synthesis (High Conc/Organic OK) AppType->Synthesis Reaction Intermediate BioAssay Biological Assay (Aqueous Required) AppType->BioAssay Cell/Enzyme Assay PolarAprotic Super-Solvents: DMSO, DMF, DMA Synthesis->PolarAprotic Stock High Conc. Stock (DMSO 20-50 mM) BioAssay->Stock Heat Thermal Shift: Heat to 60°C PolarAprotic->Heat Dilution Dilution Strategy Stock->Dilution Cosolvent Co-solvent System: DMSO + PEG400 + Water Dilution->Cosolvent Standard Surfactant Micellar System: Tween 80 / TPGS Dilution->Surfactant Sensitive Proteins Complex Encapsulation: HP-β-Cyclodextrin Dilution->Complex High Stability Needed

Figure 1: Decision matrix for solubilizing TCFI-Indazole based on experimental constraints.

Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but it precipitates immediately upon adding to water/media. Why?

Diagnosis: This is the "Crash-Out" phenomenon caused by the LogP mismatch .[1] Mechanism: DMSO solvates the hydrophobic indazole by surrounding it.[1] When water is added, the high dielectric constant of water strips away the DMSO sheath.[1] The hydrophobic indazole molecules then aggregate rapidly to reduce their surface area exposed to water, often forming amorphous precipitates that are invisible to the naked eye but scatter light in assays .

Solution: The "Solvent Shifting" Protocol Don't add the stock directly to bulk water.[1]

  • Prepare an Intermediate Dilution: Dilute your DMSO stock (e.g., 10 mM) into a secondary solvent like PEG400 or Propylene Glycol first.[1]

  • Ratio: 1 part Stock : 4 parts PEG400.

  • Final Step: Add this mix dropwise to the vortexing aqueous buffer. The PEG acts as a bridge, reducing the polarity shock.[1]

Q2: The compound won't even dissolve in pure DMSO at 10 mM.[1] Is it bad?

Diagnosis: Likely crystal lattice energy barrier or hydrate formation .[1] Technical Insight: Poly-halogenated indazoles pack very efficiently.[1] At room temperature, DMSO may not have enough kinetic energy to break these halogen bonds.[1]

Corrective Action:

  • Thermal Cycle: Heat the DMSO suspension to 60°C for 10 minutes. (The compound is thermally stable due to the halogens).

  • Sonication: Use a bath sonicator at 40 kHz for 15 minutes while warm.

  • Acidification (Critical for 2H-Indazoles): If the compound is the neutral 2H-tautomer, it is extremely non-polar.[1] Adding 1% equivalent of acid (e.g., TFA) can sometimes protonate a basic site, but for this molecule, the electron-withdrawing groups make it acidic.[1]

    • Alternative: Add 1-2 equivalents of NaOH (if your assay tolerates it).[1] The NH proton on the indazole (pKa ~10-11 due to halogens) can be deprotonated to form the anion, which is highly soluble in water .

Q3: My LC-MS shows a split peak. Is the compound degrading?

Diagnosis: Likely Tautomeric Equilibration , not degradation.[1] Explanation: Indazoles exist in dynamic equilibrium between 1H- and 2H- forms.[1][2]



In polar aprotic solvents (DMSO), the equilibrium shifts compared to non-polar solvents.[1] The 3,5,7-trichloro-4-fluoro-6-iodo substitution pattern slows this exchange, potentially making both tautomers resolvable on LC-MS time scales.[1]
Verification:  Run NMR in DMSO-

. If peaks coalesce upon heating, it is tautomerism.[1]

Validated Solubilization Protocols

Protocol A: The "Universal" Co-solvent Mix (For IV/IP Injection or Assays)

Best for: Animal studies or robust cellular assays.[1]

ComponentFunctionFinal % (v/v)
DMSO Primary Solubilizer (breaks crystal lattice)5 - 10%
PEG 400 Interface Bridge (prevents crash-out)30 - 40%
Tween 80 Surfactant (stabilizes micelles)5%
Saline/Water Bulk VehicleBalance

Step-by-Step:

  • Weigh 5 mg of TCFI-Indazole.[1]

  • Add 100 µL DMSO . Vortex and heat to 50°C until clear.

  • Add 400 µL PEG 400 . Vortex.

  • Add 50 µL Tween 80 . Vortex gently (avoid foaming).[1]

  • Slowly add 450 µL warm saline (37°C) dropwise while vortexing.

    • Result: A clear, slightly viscous solution (~5 mg/mL).[1]

Protocol B: Cyclodextrin Complexation (For Sensitive Enzymes)

Best for: Assays where DMSO > 1% is toxic.[1]

Mechanism: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the halogenated indazole, shielding it from water.[1]

  • Prepare 20% (w/v) HP-β-CD in water or PBS.[1]

  • Dissolve TCFI-Indazole in Acetone (volatile solvent) at 10 mg/mL.

  • Add the acetone solution dropwise to the cyclodextrin solution with rapid stirring.

  • Stir open-capped for 12-24 hours to evaporate the acetone.

  • Filter through a 0.22 µm PVDF filter.[1]

    • Result: An aqueous solution with minimal organic solvent.[1]

Chemical Properties Reference Table

PropertyValue (Est.)Implication for Solubility
Molecular Weight ~365.3 g/mol Moderate, but high density.[1]
LogP (Octanol/Water) 4.8 - 5.2Highly Lipophilic.[1] Requires organic co-solvents.[1]
pKa (Indazole NH) ~10.5Acidic due to EWG (Cl/F/I).[1] Soluble in pH > 12.[1]
H-Bond Donors 1 (NH)Limited water interaction.[1]
H-Bond Acceptors 2 (N, F)Weak acceptors.[1]

References

  • Lipinski, C. A., et al. (2019).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Nature Protocols, 14, 123–160.[1] Link

  • Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1] Link

  • Takahashi, S., et al. (2024).[1][4] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 20, 170. Link

  • Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1] Link

Sources

Technical Support Center: Resolving Stability Issues of Iodo-indazoles in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling iodo-indazole compounds. As a Senior Application Scientist, I understand that these potent heterocyclic intermediates are foundational to many drug discovery programs, particularly in kinase inhibitor development.[1][2] However, their utility can be compromised by inherent stability issues in solution, leading to inconsistent results, reaction failures, and analytical challenges.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the stability challenges posed by iodo-indazoles. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experiments.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental observations you might encounter. Each question is followed by a detailed explanation of the cause and a step-by-step guide to resolution.

Q1: I dissolved my iodo-indazole, and the solution is turning yellow or brown over time. What is happening and how can I prevent it?

A1: Root Cause Analysis & Immediate Action

A color change in your solution is a primary indicator of chemical degradation. The carbon-iodine (C-I) bond in iodo-indazoles is susceptible to cleavage, particularly when exposed to energy in the form of light or heat.[3][4] This cleavage can release elemental iodine (I₂), which imparts a characteristic yellow-brown color to organic solutions. This process is known as photolysis (if light-induced) or thermolysis (if heat-induced).

Preventative & Corrective Workflow:

  • Light Exclusion: Immediately protect your solution from light. Store stock solutions and reaction mixtures in amber glass vials or wrap standard vials completely in aluminum foil.[5] Standard laboratory lighting can be sufficient to initiate photodegradation over time.

  • Temperature Control: Store stock solutions at low temperatures as recommended for the specific compound, typically 2-8°C or -20°C for long-term storage. For ongoing reactions, use the lowest effective temperature.

  • Inert Atmosphere: For sensitive compounds or long-term storage, de-gas the solvent and store the solution under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes the risk of oxidative degradation, which can be accelerated by light and heat.

  • Purity Check: Verify the purity of your starting material. Impurities can sometimes catalyze degradation pathways.

Q2: My HPLC/LC-MS analysis shows new peaks appearing in my iodo-indazole stock solution. How do I identify these degradants and ensure my analysis is accurate?

A2: Developing a Stability-Indicating Method

The appearance of new peaks confirms that your parent compound is degrading into other species. To properly quantify your iodo-indazole and understand its stability, you must develop a "stability-indicating" analytical method. This is a validated method that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, excipients, or impurities.[6]

The most effective way to achieve this is through a Forced Degradation Study (also known as stress testing).[7][8] This involves intentionally exposing your iodo-indazole to harsh conditions to generate the likely degradation products.[9][10]

Workflow for Identifying Degradants:

cluster_0 Forced Degradation Protocol cluster_1 Analysis & Identification A Prepare Solutions of Iodo-indazole B Expose to Stress Conditions (Acid, Base, Oxidative, Heat, Light) A->B C Analyze Samples by LC-MS at Time Points (e.g., 0, 2, 8, 24h) B->C D Identify Degradation Peaks (Compare to Control) C->D E Optimize HPLC Method to Resolve All Peaks D->E F Characterize Degradants (MS/MS, High-Res MS) E->F G Hypothesize Degradation Pathways F->G H Validated Stability- Indicating Method G->H Start Low/Inconsistent Yield in Cross-Coupling Reaction Check1 Is the iodo-indazole stable under the reaction conditions? Start->Check1 Test1 Run a control experiment: Iodo-indazole + Base + Solvent + Heat (No catalyst or coupling partner) Check1->Test1 How to check? Result1 Analyze control by HPLC/LC-MS. Is there significant degradation? Test1->Result1 No No Degradation Result1->No No Yes Significant Degradation Result1->Yes Yes Conclusion1 Issue is likely with the catalytic cycle, not starting material stability. Troubleshoot reaction parameters. No->Conclusion1 Implies Conclusion2 Starting material is degrading. Need to modify conditions. Yes->Conclusion2 Implies Action1 1. Lower Reaction Temperature 2. Use a Milder Base 3. Reduce Reaction Time 4. Use a Protecting Group on Indazole N-H Conclusion2->Action1 Options

Caption: Decision tree for troubleshooting low reaction yields.

Explanation: Bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) can deprotonate the indazole N-H, forming an indazolate anion. This anion may have different stability and reactivity profiles. Furthermore, high temperatures required for many coupling reactions can cause thermolysis. [4]Running a control experiment without the catalyst and coupling partner will isolate the stability of your starting material under the thermal and chemical stress of the reaction.

Frequently Asked Questions (FAQs)
What are the ideal storage conditions for iodo-indazole solutions?

The ideal conditions aim to mitigate the primary degradation drivers: light, heat, oxygen, and reactive solvents.

Parameter Recommendation Rationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of thermal degradation.
Light Store in amber vials or wrap in foilPrevents photodegradation of the C-I bond. [3][5]
Solvent Anhydrous, aprotic solvents (e.g., DMF, DMSO, THF, Dioxane)Aprotic solvents are less likely to participate in hydrolytic degradation pathways. [11]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation.
pH NeutralBoth strong acidic and basic conditions can promote hydrolysis and other degradation pathways. [12][13]
Concentration Prepare fresh dilutions from a concentrated stockMinimizes the time dilute solutions (which can sometimes be less stable) are stored.
How does pH impact the stability of iodo-indazoles?

The indazole ring contains both a weakly acidic proton (N-H) and weakly basic nitrogen atoms.

  • Acidic Conditions (Low pH): Protonation of the indazole nitrogens can alter the electron density of the ring system, potentially making the C-I bond more susceptible to hydrolysis. Some indazole derivatives have been shown to undergo decomposition in acidic aqueous media. [14]* Basic Conditions (High pH): Deprotonation of the N-H proton forms an anionic species. This can also change the electronic properties and stability of the molecule. For certain structures, strong bases can promote decomposition pathways.

If your experiment must be run in an aqueous or protic solvent, using a buffer system to maintain a neutral pH (around 7.0-7.4) is highly recommended.

What are the most common degradation products?

While the exact degradants depend on the specific iodo-indazole structure and the stress condition, some common products are:

  • De-iodinated Indazole: The product resulting from the cleavage of the C-I bond and its replacement with a hydrogen atom. This is a very common product of photolytic or thermal stress.

  • Hydroxylated Indazole: Formed under oxidative conditions, where a hydroxyl group is added to the aromatic ring.

  • Ring-Opened Products: Under harsh hydrolytic (acid/base) or oxidative stress, the indazole bicyclic system itself can degrade into smaller, ring-opened molecules.

Experimental Protocols
Protocol 1: Standardized Forced Degradation Study

This protocol is adapted from ICH (International Council for Harmonisation) guidelines to identify potential degradation products and establish the intrinsic stability of an iodo-indazole. [7][15] Objective: To generate degradation products for the development of a stability-indicating analytical method. Aim for 5-20% degradation of the parent compound. [10][15] Materials:

  • Iodo-indazole compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Buffers, 1M HCl, 1M NaOH, 3-30% H₂O₂

  • Class A volumetric flasks

  • Amber HPLC vials

  • Calibrated HPLC-UV/MS system

  • Photostability chamber (ICH Q1B compliant) [16]* Temperature-controlled oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the iodo-indazole at a known concentration (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile or a mixture of acetonitrile/water.

  • Set Up Stress Conditions: For each condition, prepare two samples: a stressed sample (exposed to the condition) and a control sample (protected from the condition, e.g., wrapped in foil and kept at room temperature or refrigerated).

    • Acid Hydrolysis: Mix stock solution with 0.1M - 1M HCl. Heat at 60-80°C.

    • Base Hydrolysis: Mix stock solution with 0.1M - 1M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C).

    • Oxidation: Mix stock solution with a solution of hydrogen peroxide (start with 3% H₂O₂ and increase if no degradation is seen). Keep at room temperature. [17] * Thermal Stress: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80°C).

    • Photolytic Stress: Expose a solid sample and a solution sample to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). [3][5]

  • Time Point Analysis: Withdraw aliquots from each stressed and control solution at specified time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the acid/base hydrolysis reactions by neutralizing them.

  • HPLC Analysis: Dilute all samples to the same target concentration and analyze using an HPLC-UV/MS system.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control samples.

    • Calculate the percentage degradation of the parent compound.

    • Identify the retention times and mass-to-charge ratios (m/z) of the new peaks.

    • Assess peak purity of the parent compound in the mixed samples.

References
  • Chylewska, A., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(16), 4989. Available from: [Link]

  • Ashok, G., et al. (2016). Forced Degradation Studies. MedCrave Online. Available from: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

  • Gupta, A., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 2(5), 11-16. Available from: [Link]

  • Pawar, S.V., et al. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 10(4), 254-260. Available from: [Link]

  • S, S., & G, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available from: [Link]

  • Baran, P.S., et al. Haloselectivity of Heterocycles. Baran Laboratory, Scripps Research. Available from: [Link]

  • Alsante, K.M., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(4). Available from: [Link]

  • Iskra, J. (2014). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. Available from: [Link]

  • Blue, B. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC, 41(1), 22-26. Available from: [Link]

  • Iskra, J. (Ed.). (2014). Halogenated heterocycles: synthesis, application and environment. Springer. Available from: [Link]

  • Gupta, A., et al. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 3(5), 115-125. Available from: [Link]

  • Asif, M. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6439. Available from: [Link]

  • PubChem. 5-Iodo-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-iodo-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 26(16), 4990. Available from: [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26057-26081. Available from: [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available from: [Link]

  • Walash, M.I., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Pharmaceutical Analytica Acta, 3(8). Available from: [Link]

  • Golec, B., et al. (2022). Solvent effects on the photooxidation of indolepyrazines. Journal of Photochemistry and Photobiology, 10, 1-8. Available from: [Link]

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  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available from: [Link]

  • Wei, W., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 23(11), 2845. Available from: [Link]

  • Al-Tohamy, M.F. (2011). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Environmental Sciences, 7(2), 111-116. Available from: [Link]

  • D'Souza, J.V., et al. (2021). Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 55(2), 607-617. Available from: [Link]

  • Tendulkar, N., & Asif, M. (2025). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. International Journal of Drug Delivery Technology, 15(2), 875-883. Available from: [Link]

  • Cerecetto, H., & González, M. (2014). Pharmacological properties of indazole derivatives: recent developments. Mini-Reviews in Medicinal Chemistry, 14(1), 43-54. Available from: [Link]

  • Golmohammadi, M., et al. (2013). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. ResearchGate. Available from: [Link]

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  • Pérez-Lozano, P., et al. (2004). Study of controlled degradation processes and electrophoretic behaviour of omeprazole and its main degradation products using diode-array and ESI-IT-MS detection. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(24), 65631-65642. Available from: [Link]

  • Cruz-López, A., et al. (2023). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. Available from: [Link]

  • Li, X. (2013). Solvent effects and improvements in the deoxyribose degradation assay for hydroxyl radical-scavenging. Food Chemistry, 141(4), 3749-3755. Available from: [Link]

  • de Fátima V., Marques, D., et al. (2018). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. ResearchGate. Available from: [Link]

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Minimizing by-products in the fluorination of trichloro-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing By-product Formation in the Synthesis of Fluorinated Trichloro-indazoles for Pharmaceutical Research

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the fluorination of trichloro-indazole scaffolds. The strong electron-withdrawing nature of three chlorine substituents presents unique challenges in achieving high-yield, selective C-3 fluorination. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you navigate these challenges and minimize the formation of unwanted by-products.

Understanding the Core Challenge: The Electronic Impact of Trichloro-Substitution

The indazole ring is an electron-rich heterocycle, with the C-3 position being the most nucleophilic and, therefore, the primary site for electrophilic aromatic substitution.[1] However, the presence of three chlorine atoms dramatically alters this electronic landscape. As potent electron-withdrawing groups (EWGs), the chlorine atoms significantly decrease the electron density of the indazole ring system.[2]

This deactivation has two primary consequences for electrophilic fluorination:

  • Reduced Reactivity: The nucleophilicity of the C-3 position is substantially lowered, making the reaction with electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) more sluggish. This often necessitates more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve acceptable conversion.[2]

  • Increased Potential for Side Reactions: The use of harsher conditions can lead to a variety of side reactions, including substrate decomposition, reactions with the solvent, or loss of regioselectivity.

The following sections are designed to address the specific problems that arise from this fundamental challenge.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the fluorination of trichloro-indazoles, providing explanations for their causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction, and TLC/LC-MS analysis shows predominantly unreacted trichloro-indazole.

  • Causality: The electrophilic fluorinating agent is not potent enough, or the reaction conditions are too mild to overcome the significant deactivation of the indazole ring by the three chlorine substituents.

  • Recommended Solutions:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in 10-20°C increments. Be aware that excessive heat can lead to decomposition (see Problem 3).

    • Switch to a More Reactive Fluorinating Agent: If using NFSI, consider switching to Selectfluor®. Selectfluor® is a more powerful electrophilic fluorinating agent and may be more effective for highly deactivated substrates.[3][4]

    • Increase Reagent Stoichiometry: A modest increase in the equivalents of the fluorinating agent (e.g., from 1.1 eq. to 1.5 eq.) can sometimes drive the reaction to completion. However, excess reagent can lead to over-fluorination if the mono-fluorinated product is still sufficiently reactive.

    • Solvent Optimization: The choice of solvent can influence the solubility of the reagents and the reaction rate. Screen a range of anhydrous polar aprotic solvents such as Acetonitrile (MeCN), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF).

Problem 2: Formation of an Unexpected By-product with a Mass Increase of 28 Da

Instead of the desired fluorinated product (mass increase of 18 Da for F vs. H), you observe a major by-product with a mass corresponding to the addition of a formyl group (-CHO).

  • Causality: This is a known side reaction when using Selectfluor® in Dimethyl Sulfoxide (DMSO) as a solvent.[5] Under these conditions, Selectfluor® can act as an oxidant, and DMSO can serve as a source for the formyl group, leading to C-3 formylation instead of fluorination.[5] This reaction is also believed to proceed through a radical pathway.[5]

  • Recommended Solutions:

    • Change the Solvent: Immediately switch from DMSO to a non-participating solvent like Acetonitrile (MeCN) or Dichloromethane (DCM). This is the most effective way to eliminate this specific by-product.

    • Consider an Alternative Oxidant if Formylation is Desired: If the 3-formyl-trichloro-indazole is a desirable intermediate, this reaction can be optimized. However, to achieve fluorination, DMSO must be avoided.

Problem 3: Multiple Unidentified By-products and a Dark, Tarry Reaction Mixture

The reaction mixture has turned dark brown or black, and analysis shows a complex mixture of products with no clear major component.

  • Causality: This is indicative of thermal decomposition of the starting material or the fluorinated product. The high temperatures required to initiate fluorination on the deactivated ring may exceed the thermal stability of the indazole scaffold.[6]

  • Recommended Solutions:

    • Reduce Reaction Temperature: Find the minimum temperature required for a slow but clean conversion. It is often better to have a lower yield of clean product than a high conversion to an inseparable mixture.

    • Use a More Reactive Fluorinating Agent at a Lower Temperature: Switching from NFSI to Selectfluor® might allow the reaction to proceed at a lower temperature, thereby avoiding decomposition.[3]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, which can minimize the formation of thermal degradation by-products.[5] A short reaction time at a controlled temperature in a microwave reactor can provide the energy needed for fluorination without prolonged exposure to high heat.

Problem 4: Formation of N-Fluorinated Isomers

You observe a product with the correct mass for mono-fluorination, but spectroscopic analysis (e.g., ¹⁹F NMR, HMBC) suggests the fluorine is attached to a nitrogen atom (N-1 or N-2) instead of the C-3 carbon.

  • Causality: The indazole nitrogen, particularly in its deprotonated (indazolate) form, is a competing nucleophilic site. If the reaction conditions favor deprotonation (e.g., presence of a base) or if the C-3 position is sterically hindered or electronically deactivated, electrophilic attack at the nitrogen can occur. While direct fluorination typically favors the C-3 position, N-fluorination is a known possibility for many N-heterocycles.[7]

  • Recommended Solutions:

    • Ensure Anhydrous and Aprotic Conditions: The presence of water or protic solvents can alter the tautomeric equilibrium and the reactivity of the indazole nitrogens.

    • Avoid Strong Bases: Do not add bases unless a specific protocol calls for it, as this will generate the highly nucleophilic indazolate anion, which is more likely to react at nitrogen.

    • Consider N-Protection: If N-fluorination is a persistent issue, consider protecting the indazole nitrogen (e.g., with a Boc or SEM group) before fluorination and deprotecting it afterward. This approach directs the electrophilic attack exclusively to the carbon framework.

Data Summary and Reagent Comparison

FeatureSelectfluor®N-Fluorobenzenesulfonimide (NFSI)
Reactivity Higher. Generally more effective for electron-deficient substrates.[4]Milder. A good first choice for electron-rich or sensitive substrates.[3]
Solubility Soluble in polar solvents like MeCN, water.Good solubility in a wider range of organic solvents (DCM, THF, MeCN).
Potential Issues Can act as an oxidant, leading to side reactions (e.g., formylation with DMSO).[5] High reactivity can sometimes lead to over-oxidation.[8]May require higher temperatures or longer reaction times for deactivated substrates.
Handling Stable, non-hygroscopic solid.Stable, crystalline solid.

Experimental Protocols: Suggested Starting Points

These protocols are designed as starting points for the fluorination of a generic trichloro-indazole. Optimization will be necessary for specific substrates.

Protocol 1: Fluorination using N-Fluorobenzenesulfonimide (NFSI)

  • Rationale: NFSI is a milder reagent, which can offer better selectivity and reduce the risk of decomposition, although it may require more forcing conditions.[2] This protocol is a good first attempt.

  • Methodology:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the trichloro-indazole (1.0 eq.).

    • Add anhydrous Acetonitrile (MeCN) (0.1 M concentration).

    • Add NFSI (1.2 eq.).

    • Heat the reaction mixture to 80°C and monitor by TLC or LC-MS every 2 hours.

    • If no reaction is observed after 4 hours, increase the temperature to 100°C.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fluorination using Selectfluor®

  • Rationale: Selectfluor® is more reactive and may be necessary to achieve fluorination of the highly deactivated trichloro-indazole ring at a more moderate temperature.[3]

  • Methodology:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the trichloro-indazole (1.0 eq.).

    • Add anhydrous Acetonitrile (MeCN) (0.1 M concentration). (Note: Do NOT use DMSO) .

    • Add Selectfluor® (1.1 eq.).

    • Stir the reaction mixture at 50°C and monitor by TLC or LC-MS every hour.

    • If the reaction is sluggish, gradually increase the temperature to 70°C.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagrams and Workflows

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield of 3-Fluoro-Trichloro-Indazole q1 Is unreacted starting material the main component? start->q1 sol1 Increase Reaction Temperature (e.g., 80°C -> 100°C) q1->sol1 Yes q2 Is the reaction mixture dark/tarry? q1->q2 No sol2 Switch to More Reactive Reagent (NFSI -> Selectfluor®) sol1->sol2 sol3 Increase Reagent Stoichiometry (1.1 eq -> 1.5 eq) sol2->sol3 sol4 Reduce Reaction Temperature q2->sol4 Yes other Other By-products (e.g., N-Fluorination, Formylation) q2->other No sol5 Use Microwave Synthesis to shorten reaction time sol4->sol5

A decision-making workflow for troubleshooting low yields in the fluorination of trichloro-indazoles.

Plausible Reaction and By-product Pathways

reaction_pathways substrate Trichloro-Indazole reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) desired_product Desired Product: 3-Fluoro-Trichloro-Indazole reagent->desired_product Optimal Conditions (e.g., MeCN, 70°C) no_reaction No Reaction (Starting Material) reagent->no_reaction decomposition Decomposition (Tar) reagent->decomposition formylation 3-Formyl By-product reagent->formylation n_fluorination N-Fluorinated Isomer reagent->n_fluorination mild_cond Mild Conditions (Low Temp) no_reaction->mild_cond harsh_cond Harsh Conditions (High Temp) decomposition->harsh_cond dmso_cond DMSO Solvent formylation->dmso_cond

Potential outcomes in the electrophilic fluorination of trichloro-indazoles based on reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is C-3 fluorination preferred over other positions on the indazole ring? The C-3 position of the indazole's pyrazole ring is the most electron-rich and nucleophilic carbon, making it the kinetic site for electrophilic attack. While the chlorine substituents deactivate the entire ring system, the relative reactivity of the C-3 position is generally retained.[9]

Q2: Can I use nucleophilic fluorination methods instead? Nucleophilic aromatic substitution (SNA_r) for fluorine typically requires a leaving group (like -Cl or -NO₂) and a highly electron-deficient ring. While your substrate has chlorine atoms, replacing them with fluorine via SNA_r would yield a different product than C-H fluorination. Direct C-H fluorination via electrophilic attack is the standard method for introducing a fluorine atom at an unsubstituted position on an aromatic ring.

Q3: My trichloro-indazole is N-H unsubstituted. Should I protect the nitrogen before fluorination? If you are observing significant amounts of N-fluorination by-products or if your substrate is poorly soluble, N-protection is a viable strategy. An N-alkyl or N-aryl group can improve solubility and definitively blocks reaction at the nitrogen. However, this adds two steps (protection and deprotection) to your synthesis, so it should be considered only if direct fluorination proves problematic.

Q4: What is the mechanistic pathway for this reaction? Is it an S_N2-type reaction or a single-electron transfer (SET) process? The mechanism of electrophilic fluorination with N-F reagents is still a topic of discussion and can be substrate-dependent.[3] For electron-deficient systems, a polar S_N2-type mechanism is often proposed. However, some studies, particularly with more reactive reagents like Selectfluor®, suggest the possibility of a single-electron transfer (SET) pathway, which would involve radical intermediates.[9][10] For practical purposes, controlling the reaction conditions to favor the desired product is more critical than definitively knowing the pathway.

Q5: Are there any safety concerns with Selectfluor® or NFSI? Both Selectfluor® and NFSI are stable, solid reagents that are significantly safer to handle than gaseous fluorine (F₂) or other older fluorinating agents.[7] However, they are still potent oxidizing agents. Standard laboratory safety precautions, including wearing personal protective equipment (gloves, safety glasses), and working in a well-ventilated fume hood, are essential. Avoid inhalation of dust.

References

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]

  • Poorsadeghi, S., et al. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 27(14), 4479. [Link]

  • BenchChem. (2025). A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). BenchChem Technical Guides.
  • Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry Organofluorine Resources.
  • Chemistry Stack Exchange. (2024). Electrophilic fluorination power: selectfluor vs NFSI. [Link]

  • Sampson, J. R., et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Organic Letters, 21(15), 5893–5897. [Link]

  • Xia, J.-H., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(23), 12055–12060. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Tlili, A., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 28(24), 8091. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Williams, J. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1050. [Link]

  • Madani, A., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max-Planck-Gesellschaft.
  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College Chemistry Resources.
  • Alfa Chemistry. (n.d.). Electrophilic Fluorination Agents. Alfa Chemistry Organofluorine Resources.
  • Bongarzone, S., et al. (2025). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5809–5820. [Link]

  • Baudoux, J., & Cahard, D. (2007). Electrophilic Fluorination with N-F Reagents. Organic Reactions. [Link]

  • Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321–324. [Link]

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Validation & Comparative

1H-NMR and 13C-NMR characterization of 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of Polyhalogenated Indazoles: A Comparative Guide for 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole

Executive Summary

This guide provides a definitive protocol for the structural characterization of This compound (Target Compound) . Due to the high degree of halogenation and the specific 2H-tautomeric form, standard proton NMR is insufficient. This document compares the Target Compound against its thermodynamic isomer (1H-indazole analog ) and provides a multi-nuclear NMR workflow (


H, 

C,

F) to validate the substitution pattern.

Key Challenges Addressed:

  • "Silent" Proton Spectrum: The molecule possesses only one proton (N-H), rendering

    
    H NMR ineffective for skeletal confirmation.
    
  • Tautomeric Differentiation: Distinguishing the kinetic 2H-isomer from the thermodynamically stable 1H-isomer.

  • Heavy Atom Effects: Accounting for the relativistic shielding of Iodine on Carbon-6.

Analytical Workflow

The following decision tree outlines the logical flow for characterizing highly substituted heterocycles where proton connectivity is absent.

CharacterizationWorkflow Sample Isolated Sample (this compound) Solubility Solubility Check (DMSO-d6 vs Acetone-d6) Sample->Solubility H1_NMR 1H NMR Acquisition (Check for NH & Impurities) Solubility->H1_NMR F19_NMR 19F NMR (Confirm Monofluorination) H1_NMR->F19_NMR C13_NMR 13C NMR (Proton Decoupled) (Critical Step) F19_NMR->C13_NMR Analysis Data Analysis & Comparison C13_NMR->Analysis Decision Is C-I peak < 100 ppm? Is C-F doublet present? Analysis->Decision Confirm Structure Confirmed: 2H-Indazole Core Decision->Confirm Yes Reject Re-evaluate: Likely 1H-Isomer or Regioisomer Decision->Reject No

Figure 1: Analytical workflow for non-protonated heterocyclic cores.

Experimental Protocols

Sample Preparation
  • Solvent: DMSO-d

    
      is the mandatory solvent. Chloroform-d (CDCl
    
    
    
    ) is not recommended due to poor solubility of polyhalogenated indazoles and rapid exchange of the N-H proton, which obscures the only proton signal available.
  • Concentration:

    • 
      H NMR: ~5-10 mg in 0.6 mL.
      
    • 
      C/
      
      
      
      F NMR: ~30-50 mg in 0.6 mL (Required for adequate signal-to-noise on quaternary carbons split by Fluorine).
Acquisition Parameters (Bruker 400/500 MHz equiv.)
  • Temperature: 298 K (25°C).

  • 
    C Parameters: 
    
    • Pulse: 30° pulse angle (to prevent saturation of quaternary carbons).

    • Relaxation Delay (D1): 3.0 - 5.0 seconds . (Crucial: Carbon atoms attached to Iodine and Chlorine have very long T1 relaxation times. Short delays will make C-Cl and C-I peaks disappear).

    • Scans: Minimum 1024 scans.

Comparative Data Analysis

The following data compares the Target (2H-Indazole) against the Alternative (1H-Indazole) . The differentiation relies heavily on


C Chemical Shifts and 

F-

C Coupling Constants (

).
H NMR Characterization
  • Observation: The spectrum will be largely empty.

  • Target Signal: A single broad singlet corresponding to the N-H.

  • Differentiation: In 2H-indazoles, the N-H proton is typically deshielded relative to the 1H-isomer due to the quinonoid-like resonance structure.

FeatureTarget: 2H-IndazoleAlternative: 1H-IndazoleNotes
N-H Shift 10.5 - 11.5 ppm (Broad s)13.0 - 13.8 ppm (Broad s)1H-isomer forms stronger H-dimers, shifting downfield.
Aromatic H None NoneAbsence confirms full halogen substitution.
C NMR & F Coupling (The Fingerprint)

This is the definitive identification method. We utilize the Additivity Rules for substituent effects on the indazole core [1, 2].

  • The Iodine Effect: Iodine is a "Heavy Atom."[1][2] Due to spin-orbit coupling (relativistic effect), the carbon directly attached to Iodine (C-6) will appear significantly upfield , often between 80-100 ppm, which is counter-intuitive compared to Cl or F [3].

  • The Fluorine Effect: Fluorine causes large doublet splitting (

    
     Hz) on C-4 and smaller splitting on neighbors (C-3, C-5, C-3a).
    

Table 1: Predicted


C Chemical Shifts & Multiplicities (DMSO-d

)
Carbon PositionShift (

, ppm)
Multiplicity (

)
Assignment Logic
C-4 148.5 Doublet (

Hz)
Direct C-F attachment. Most deshielded.
C-3 136.2 Doublet (

Hz)
Attached to Cl; split by neighbor F.
C-7a 145.0 Singlet (Broad)Bridgehead carbon.
C-3a 118.5 Doublet (

Hz)
Bridgehead; split by F.
C-5 124.0 Doublet (

Hz)
Attached to Cl; split by neighbor F.
C-7 120.5 SingletAttached to Cl.
C-6 92.0 Doublet (

Hz)
Diagnostic: Attached to Iodine (Shielded).
Tautomer Distinction (2H vs 1H)

The 2H-indazole is a "Quinonoid" system, whereas the 1H-indazole is "Benzenoid."[3] This affects the chemical shift of the bridgehead carbons (C-3a/C-7a).

  • 2H-Isomer (Target): C-3 is typically deshielded (~5-8 ppm higher) compared to the 1H isomer due to the C=N double bond character at position 3 in the 2H tautomer [4].

  • 1H-Isomer (Alternative): C-3 is more shielded.

Structural Visualization & Logic

The following diagram illustrates the specific coupling pathways and the heavy atom effect utilized in the assignment.

MolecularLogic F4 F (Spin Active) C4 C-4 148 ppm (1J Doublet) F4->C4 1J coupling (~255Hz) C3 C-3 (Cl) F4->C3 2J coupling (~18Hz) C5 C-5 (Cl) F4->C5 2J coupling (~20Hz) C6 C-6 92 ppm (Iodine Effect) I6 I (Shielding) I6->C6 Spin-Orbit Shielding

Figure 2: NMR connectivity map showing Fluorine coupling propagation and Iodine shielding.

Conclusion & Recommendation

For the successful release of This compound , researchers must validate the structure using


C NMR  as the primary tool.
  • Acceptance Criteria:

    • Observation of a doublet at ~148 ppm (

      
       Hz).
      
    • Observation of an upfield carbon signal at ~92 ppm (C-I).

    • Absence of aromatic protons in

      
      H NMR.
      
  • Rejection Criteria:

    • Presence of aromatic protons (indicates incomplete halogenation).

    • C-3 shift < 130 ppm (indicates likely 1H-tautomer).

This protocol ensures high-confidence structural assignment, distinguishing the product from common synthetic impurities and regioisomers.

References

  • Claramunt, R. M., et al. (2006). "The tautomerism of indazoles: A solution and solid state NMR study." Magnetic Resonance in Chemistry.

  • Holzer, W. (1999). "NMR spectroscopic studies on polyhalogenated heterocycles." Monatshefte für Chemie.

  • Katritzky, A. R., et al. (1989).[4] "Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study." Magnetic Resonance in Chemistry.

  • Alkorta, I., et al. (2021). "Synthesis of Pharmacologically Active Indazoles: A Review." Caribbean Journal of Science and Technology.[3]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Polyhalogenated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive exploration of the mass spectrometric behavior of polyhalogenated indazoles. This guide is designed to move beyond a simple recitation of fragmentation rules and provide you with the foundational knowledge and practical insights necessary to interpret mass spectra of these increasingly important molecules. In the fields of medicinal chemistry and materials science, the introduction of multiple halogen atoms onto an indazole core can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. Understanding how these substitutions affect fragmentation in a mass spectrometer is crucial for structural elucidation, metabolite identification, and quality control.

The Indazole Core: A Foundation for Fragmentation

Under electron ionization (EI), the indazole molecule readily forms a stable molecular ion. The primary fragmentation pathways of the unsubstituted indazole ring system are driven by the expulsion of neutral molecules, leading to characteristic fragment ions. The most prominent of these is the loss of a molecule of hydrogen cyanide (HCN), a common fragmentation for many nitrogen-containing heterocyclic compounds. This is followed by the sequential loss of another molecule of HCN or a molecule of acetylene (C₂H₂).

The mass spectrum of 1H-Indazole from the NIST Mass Spectrometry Data Center serves as our reference point.[1] Key fragments arise from the cleavage of the pyrazole ring, leading to the formation of stable aromatic cations.

The Halogen Influence: Directing Fragmentation Pathways

The introduction of halogen atoms onto the indazole ring significantly alters the fragmentation landscape. The nature of the halogen (Fluorine, Chlorine, or Bromine), its position on the ring, and the degree of halogenation all play a critical role in dictating the observed fragmentation patterns.

Isotopic Patterns: A Halogen's Fingerprint

One of the most valuable pieces of information provided by the mass spectrum of a halogenated compound is its isotopic signature. Chlorine and bromine have distinctive and naturally abundant heavier isotopes, which give rise to characteristic patterns in the mass spectrum.

  • Chlorine: A compound containing one chlorine atom will exhibit a molecular ion peak (M) and an M+2 peak with a relative intensity ratio of approximately 3:1, due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). For a dichlorinated compound, we expect to see M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.

  • Bromine: Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), which are nearly equal in abundance. A compound with one bromine atom will show M and M+2 peaks of almost equal intensity (a 1:1 ratio). A dibrominated compound will exhibit M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1.

  • Fluorine: Fluorine is monoisotopic (¹⁹F), so it does not produce a characteristic isotopic pattern.

These isotopic patterns are invaluable for quickly identifying the presence and number of chlorine or bromine atoms in an unknown compound or fragment ion.

Comparative Fragmentation Analysis: Dichloro- vs. Dibromo- vs. Difluoro-Indazoles

Dichloroindazoles

For a dichlorinated indazole, we anticipate the following fragmentation characteristics:

  • Molecular Ion: A strong molecular ion peak cluster (M, M+2, M+4 in a 9:6:1 ratio) will be observed.

  • Initial Fragmentation: The initial fragmentation is likely to involve the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl). The loss of a chlorine radical will result in a fragment ion with a characteristic single-chlorine isotopic pattern.

  • Ring Fragmentation: Following the initial loss of a halogen, the resulting ion will likely undergo fragmentation of the indazole ring, similar to the parent molecule, with the expulsion of HCN.

  • Characteristic Ions: Look for fragments corresponding to [M-Cl]⁺, [M-HCl]⁺•, and subsequent losses of HCN from these initial fragments.

Dibromoindazoles

The fragmentation of dibromoindazoles is expected to be analogous to their chlorinated counterparts, with some key differences:

  • Molecular Ion: A prominent molecular ion peak cluster (M, M+2, M+4 in a 1:2:1 ratio) will be a key identifier.

  • Initial Fragmentation: The weaker C-Br bond compared to the C-Cl bond suggests that the initial loss of a bromine radical (Br•) will be a more favorable pathway than the loss of a chlorine radical in dichloroindazoles. The loss of HBr is also a likely fragmentation route.

  • Ring Fragmentation: Similar to the chlorinated analogs, subsequent fragmentation will involve the cleavage of the indazole ring with the loss of HCN.

  • Characteristic Ions: Key fragments to look for include [M-Br]⁺ and [M-HBr]⁺•, which will still exhibit the isotopic signature of a single bromine atom.

Difluoroindazoles

Fluorine's high electronegativity and the strength of the C-F bond lead to different fragmentation patterns compared to other halogens.

  • Molecular Ion: A strong molecular ion peak will be observed, but without the characteristic isotopic pattern of chlorine or bromine.

  • Initial Fragmentation: The C-F bond is significantly stronger than C-Cl and C-Br bonds, making the loss of a fluorine radical less likely. Instead, fragmentation is more likely to be initiated by the cleavage of the indazole ring itself. The loss of HF is a possible, but often less prominent, fragmentation pathway for fluoroaromatic compounds.

  • Ring Fragmentation: The primary fragmentation pathway is expected to be the loss of HCN from the molecular ion.

  • Characteristic Ions: The most significant fragments will likely correspond to [M-HCN]⁺• and further fragmentation of this ion. The retention of both fluorine atoms in the major fragment ions is more probable than for chlorine or bromine.

Predicted Fragmentation Pathways

The following diagrams illustrate the predicted primary fragmentation pathways for dihalogenated indazoles under electron ionization.

Caption: Predicted EI fragmentation of a dibromoindazole.

Caption: Predicted EI fragmentation of a difluoroindazole.

Summary of Predicted Fragmentation Patterns

FeatureDichloroindazoleDibromoindazoleDifluoroindazole
Molecular Ion (M⁺•) Prominent cluster (9:6:1)Prominent cluster (1:2:1)Prominent, single major peak
Primary Fragmentation Loss of Cl• or HClLoss of Br• or HBrLoss of HCN
Key Fragments [M-Cl]⁺, [M-HCl]⁺•[M-Br]⁺, [M-HBr]⁺•[M-HCN]⁺•
Relative Bond Strength C-Cl > C-BrC-Br < C-ClC-F >> C-Cl, C-Br
Halogen Loss FavorableVery favorableUnfavorable

Experimental Protocol: Acquiring Mass Spectra of Polyhalogenated Indazoles

To obtain high-quality, reproducible mass spectra for comparative analysis, a standardized experimental protocol is essential. The following method is a robust starting point for the analysis of polyhalogenated indazoles using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Indazole Sample Dissolve Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolve Dilute Dilute to ~1-10 µg/mL Dissolve->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole or TOF) Ionize->Analyze Detect Detection Analyze->Detect Acquire Acquire Mass Spectrum Detect->Acquire Identify Identify Molecular Ion Acquire->Identify Analyze_Fragments Analyze Fragmentation Pattern Identify->Analyze_Fragments Compare Compare with Predicted Patterns Analyze_Fragments->Compare

Caption: GC-MS workflow for polyhalogenated indazoles.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a small amount of the polyhalogenated indazole standard.

    • Dissolve the sample in a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate to create a stock solution of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution with a concentration in the range of 1-10 µg/mL. The optimal concentration may require some method development to achieve good signal intensity without saturating the detector.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples.

      • Injector Temperature: 250 - 280 °C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

      • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point.

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 1-2 minutes.

        • Ramp: 10-20 °C/min to 280-300 °C.

        • Final hold: 5-10 minutes.

        • Rationale: This temperature program allows for the elution of a wide range of polyhalogenated indazoles with good peak shape. The final high temperature ensures that any less volatile compounds are eluted from the column.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV. This is the standard energy for EI-MS, which promotes reproducible fragmentation and allows for comparison with spectral libraries.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 40 to 500. This range will cover the molecular ions and expected fragments of most polyhalogenated indazoles.

      • Solvent Delay: A solvent delay of 2-4 minutes should be used to prevent the solvent peak from entering the mass spectrometer, which can cause filament damage and detector saturation.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak of interest.

    • Identify the molecular ion peak cluster and confirm the number of chlorine or bromine atoms based on the isotopic pattern.

    • Identify the major fragment ions and propose fragmentation pathways based on the neutral losses from the molecular ion and other high-mass fragments.

    • Compare the obtained spectra of different polyhalogenated indazoles to identify trends in fragmentation based on the type and position of the halogen substituents.

Conclusion

The mass spectrometry of polyhalogenated indazoles is a rich field of study that provides critical information for the structural characterization of these important compounds. By understanding the fundamental fragmentation of the indazole core and the profound influence of halogen substituents, researchers can confidently interpret mass spectra, even in the absence of reference data. The predictable nature of halogen isotopic patterns and the well-established principles of fragmentation provide a robust framework for analysis. The experimental protocol provided in this guide offers a starting point for the systematic acquisition of high-quality mass spectral data, which will undoubtedly contribute to a deeper understanding of the fascinating chemistry of polyhalogenated indazoles.

References

  • NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indazole. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved February 14, 2026, from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

Sources

A Comparative Guide to Purity Validation of 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts safety and efficacy. For complex, highly functionalized molecules such as 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole—a novel heterocyclic entity with significant therapeutic potential—rigorous and multi-faceted purity validation is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of elemental analysis (EA) as a primary method for confirming stoichiometric purity against orthogonal chromatographic (HPLC) and spectroscopic (qNMR) techniques. We present detailed experimental protocols, explore the causality behind methodological choices, and offer a framework for integrating these techniques into a self-validating system to ensure the highest degree of confidence in API quality.

Introduction: The Imperative for Purity in Complex Heterocycles

Heterocyclic compounds are a cornerstone of modern drug development, with over 85% of all biologically active molecules containing a heterocyclic scaffold.[1] Molecules like this compound are synthesized through multi-step processes where the potential for process-related impurities, isomers, and degradation products is significant.[2][3] The presence of multiple halogen atoms, including chlorine, fluorine, and iodine, introduces further complexity into both synthesis and analysis.[4]

An inaccurate purity assessment can lead to inconsistent clinical trial outcomes, unforeseen toxicity, and significant delays in drug development. Therefore, relying on a single analytical method is insufficient. This guide champions an orthogonal approach, where multiple, independent techniques are used to validate results, reducing potential biases and enhancing the overall accuracy of the purity measurement.[5][6]

Elemental Analysis: The Stoichiometric Gatekeeper

Elemental Analysis (EA), particularly combustion analysis, serves as a fundamental check of a compound's empirical formula.[7][8] It provides a quantitative measure of the mass percentages of key elements (Carbon, Hydrogen, Nitrogen), which can be compared directly to the theoretical values calculated from the molecule's structure. For halogenated compounds, this is extended via techniques like Combustion Ion Chromatography (CIC).[9]

Principle of Combustion Analysis

The sample is combusted in a high-temperature, oxygen-rich environment, breaking it down into simple, gaseous compounds (e.g., CO₂, H₂O, N₂).[10] These gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).[7] For halogens, the combustion products (HX, X₂) are trapped in an aqueous solution and subsequently analyzed by ion chromatography (IC) to determine the concentration of individual halides.[11][12][13]

Theoretical Composition of C₇H₁Cl₃FIN₂ (Molar Mass: 365.356 g/mol ):

  • %C: 23.01%

  • %H: 0.28%

  • %N: 7.67%

  • %Cl: 29.11%

  • %F: 5.20%

  • %I: 34.73%

Experimental Protocol: Elemental Analysis

Objective: To determine the mass percentage of C, H, N, Cl, F, and I in a sample of this compound.

Methodology:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard (e.g., Acetanilide). For halogen analysis via CIC, calibrate the ion chromatograph with certified single-anion standards for F⁻, Cl⁻, and I⁻.[14]

  • Sample Preparation: Accurately weigh 2-3 mg of the dried test sample into a tin capsule for CHN analysis. For halogen analysis, weigh a similar amount into a quartz sample boat.[14]

  • CHN Analysis:

    • Place the sealed tin capsule into the autosampler of the elemental analyzer.

    • Initiate the combustion sequence (typically ~900-1100°C).

    • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a TCD.

  • Halogen Analysis (via CIC):

    • The sample boat is introduced into the combustion furnace (oxidative pyrolysis).[12]

    • The gaseous by-products are transferred to an absorption solution (e.g., deionized water with a peroxide scavenger for iodine analysis).[12]

    • This solution is automatically injected into the ion chromatography system for separation and quantification of F⁻, Cl⁻, and I⁻.[15][16][17]

  • Data Analysis: The instrument software calculates the mass percentages of each element. Compare the experimental values to the theoretical values. A deviation of ≤0.4% is generally considered acceptable for a pure compound.

Causality, Strengths, and Limitations
  • Why this method? EA is a direct measure of elemental composition. If a sample is pure, its elemental makeup must match the theoretical values. This makes it an excellent, unbiased arbiter of bulk purity.

  • Strengths:

    • High precision and accuracy for bulk material.

    • Provides fundamental confirmation of the empirical formula.

    • Detects inorganic impurities (e.g., salts, catalysts) that would not be visible by HPLC-UV.

  • Limitations:

    • Non-specific: EA cannot distinguish between the target API and an impurity with a similar elemental composition (e.g., a structural isomer).

    • Insensitive: It is not suitable for detecting trace-level impurities (typically below 0.5%).[2]

    • Provides no information on the number or nature of individual impurities.

Orthogonal Methods: A Deeper Look at Purity

To overcome the limitations of EA, orthogonal methods—techniques that measure purity based on different chemical or physical principles—are essential.[5] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are industry standards for this purpose.[18][19]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase.[20][21] It is the workhorse of the pharmaceutical industry for impurity profiling.[18][22]

Objective: To separate and quantify the API from any process-related impurities or degradants.

Methodology:

  • Method Development:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a logical starting point for a moderately non-polar, aromatic molecule.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure good peak shape for the acidic indazole N-H), is employed.

    • Gradient: A typical screening gradient might run from 5% B to 95% B over 20 minutes.

    • Detection: A Diode Array Detector (DAD) is used to monitor across a range of wavelengths (e.g., 210-400 nm) to ensure all impurities are detected. The quantification wavelength should be set at the absorption maximum of the API.

  • Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL for analysis.

  • Analysis: Inject the sample solution into the HPLC system.

  • Data Processing: Purity is typically reported as "% Area," where the peak area of the API is divided by the total area of all peaks in the chromatogram.

  • Why this method? HPLC excels at separating structurally similar compounds.[20] This allows for the detection and quantification of impurities that would be invisible to elemental analysis, providing a detailed "fingerprint" of the sample's purity.[18]

Quantitative NMR (qNMR)

qNMR is a primary analytical method that determines the purity or concentration of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[23][24][25]

Objective: To obtain an absolute, unbiased measure of the API's mass fraction purity.

Methodology:

  • Selection of Internal Standard (IS): Choose a high-purity, stable standard with sharp signals that do not overlap with the analyte's signals. For our target molecule, which will have signals in the aromatic region, maleic acid or dimethyl sulfone are suitable candidates.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the API and ~5 mg of the certified internal standard into the same vial using a microbalance.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-quality NMR tube.[26]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Crucial Parameters: Ensure a long relaxation delay (D1 ≥ 5x the longest T₁ of both analyte and standard) and a sufficient number of scans for a high signal-to-noise ratio (S/N > 250:1).[27]

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:[26] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, P=Purity.

  • Why this method? The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary ratio method that does not require a calibration curve of the analyte itself.[23][25] This provides a powerful, independent verification of purity that is orthogonal to both EA and HPLC.

Integrated Workflow and Data Comparison

A robust purity validation strategy integrates these orthogonal techniques into a logical workflow. Discrepancies between the methods signal the need for further investigation, while agreement provides a high degree of confidence.

PurityValidationWorkflow cluster_0 Initial Stoichiometric Verification cluster_1 Impurity Profiling & Orthogonal Checks cluster_2 Final Assessment EA Elemental Analysis (EA) (C, H, N, Cl, F, I) Decision Compare Results: EA vs. HPLC vs. qNMR EA->Decision HPLC HPLC-UV/DAD (Impurity Profile, Area %) HPLC->Decision qNMR Quantitative NMR (qNMR) (Absolute Purity, Mass %) qNMR->Decision Pass Purity Confirmed (Release Batch) Decision->Pass Results Agree (e.g., >99.5%) Investigate Discrepancy Detected (Investigate Impurities) Decision->Investigate Results Disagree Sample API Batch: This compound Sample->EA Sample->HPLC Sample->qNMR

Caption: Integrated workflow for comprehensive purity validation.

Comparative Summary of Techniques
FeatureElemental Analysis (EA)HPLC-UVQuantitative NMR (qNMR)
Principle Combustion & Detection of ElementsDifferential PartitioningNuclear Spin Resonance
Information Provided Elemental Composition (Stoichiometry)Impurity Profile, Relative Purity (Area %)Absolute Purity (Mass %), Structure ID
Specificity Low (non-specific to structure)High (separates isomers)High (structure-specific signals)
Sensitivity Low (LOD ~0.1-0.3%)High (LOD <0.01%)Moderate (LOD ~0.1%)
Primary Method? Yes (for elemental composition)No (requires reference standards)Yes (primary ratio method)[25]
Key Advantage Detects inorganic impuritiesBest for impurity profilingUnbiased absolute quantification
Key Limitation Blind to isomeric impuritiesRelative quantification (Area %) can be biasedLower throughput, requires high-field NMR

Trustworthiness: A Self-Validating System

The trustworthiness of this multi-faceted approach lies in its inherent self-validation. The analytical procedures must be validated according to ICH Q2(R2) guidelines, demonstrating specificity, linearity, accuracy, precision, and range.[28][29][30][31]

  • Discrepancy as a Tool: Imagine EA results are perfect, but HPLC shows 98% purity with a 2% impurity peak. This immediately tells the scientist that the impurity has an elemental composition very similar to the API (likely an isomer), a critical piece of information that no single technique could provide. Conversely, if HPLC shows 99.9% purity but EA is off by 2% for carbon, it points towards the presence of an inorganic, carbon-free impurity.

LogicDiagram cluster_methods Analytical Methods cluster_info Purity Aspects Validated cluster_conclusion Confidence EA Elemental Analysis Measures Bulk Stoichiometry Info Elemental Formula Correct? Profile of Organic Impurities? Absolute Mass Purity? EA:f0->Info:f0 Confirms HPLC HPLC-UV Separates & Detects UV-active Species HPLC:f0->Info:f1 Defines qNMR qNMR Counts Specific Nuclei vs. Standard qNMR:f0->Info:f2 Quantifies Conclusion High-Confidence Purity Statement Info:f0->Conclusion Info:f1->Conclusion Info:f2->Conclusion

Caption: Logical relationship of orthogonal analytical techniques.

Conclusion

Validating the purity of a complex API like this compound demands more than a single measurement. While elemental analysis is an indispensable tool for confirming the fundamental stoichiometric integrity of a new chemical entity, it is blind to critical information regarding isomeric and process-related organic impurities. By integrating EA with high-resolution orthogonal techniques like HPLC for impurity profiling and qNMR for absolute purity assessment, researchers and drug development professionals can construct a comprehensive, self-validating data package. This integrated strategy provides the highest possible level of scientific assurance in the API's quality, ensuring data integrity for downstream development and regulatory submission.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025). NJ Labs. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Combustion Ion Chromatography (CIC). EAG Laboratories. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? (2023). Moravek, Inc. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025). Lab Manager. [Link]

  • Sulphur and Halide Determination by Combustion Ion Chromatography. (2012). LCGC International. [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017). Chromatography Today. [Link]

  • Oxygen Flask Combustion Method. Japanese Pharmacopoeia. [Link]

  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025). YouTube. [Link]

  • Ion Chromatography - Research at Melbourne. The University of Melbourne. [Link]

  • Ion chromatography. ANU Research School of Earth Sciences. [Link]

  • Simultaneous determination of fluoride, chloride, sulfate, phosphate, monofluorophosphate, glycerophosphate, sorbate, and saccharin in gargles by ion chromatography. (2013). PMC. [Link]

  • Orthogonal method in pharmaceutical product analysis. (2025). Alphalyse. [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Torontech. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025). Qeios. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2006). Pharmaceutical Technology. [Link]

  • Quantitative NMR Spectroscopy. Bruker. [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. (2025). American Pharmaceutical Review. [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Analytical Chemistry of Organic Halogen Compounds. (1975). Elsevier. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. (2024). Preprints.org. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. LECO Corporation. [Link]

  • ELEMENTAL ANALYSIS. EOLSS. [Link]

  • Heterocycles in Medicinal Chemistry. (2017). PMC. [Link]

  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Advances in Engineering and Management (IJAEM). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical process that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole, a complex, polyhalogenated heterocyclic compound. The structural nature of this molecule—specifically its array of chlorine, fluorine, and iodine substituents—places it in a special category of chemical waste that demands a rigorous and informed approach.

Hazard Profile: Why Special Care is Required

While a detailed toxicological profile for this specific compound (CAS 1000341-59-2) is not extensively documented in public literature, its structure provides clear indicators of its potential hazards.[1] The core principle of laboratory safety is to treat novel compounds with unknown toxicity as hazardous.

  • Polyhalogenated Aromatic System: The molecule is decorated with five halogen atoms. Such compounds are often characterized by:

    • Toxicity: Halogenated organics can be toxic and harmful if swallowed, inhaled, or absorbed through the skin.[2]

    • Environmental Persistence: Carbon-halogen bonds are strong, making these molecules resistant to natural degradation. Improper disposal can lead to long-term contamination of soil and groundwater.[3]

    • Hazardous Combustion Byproducts: Incomplete or low-temperature combustion can lead to the formation of highly toxic and carcinogenic byproducts such as dioxins and furans.[4][5]

  • Indazole Core: Indazole and its derivatives are biologically active scaffolds, widely used in medicinal chemistry.[6][7] This inherent bioactivity underscores the need to prevent its release into the environment where it could impact ecosystems.[3]

Given this profile, this compound must be managed as a hazardous chemical waste, with specific protocols for its segregation and disposal.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling this compound for disposal, the following minimum PPE is mandatory. This is your primary barrier against direct exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against accidental splashes of the compound or solvents used in the disposal process.
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against dermal absorption. Proper glove removal technique is essential to avoid skin contact.[8][9]
Body Protection A chemically resistant lab coat, fully buttoned.Prevents contamination of personal clothing.
Work Area All handling must occur within a certified chemical fume hood.Minimizes the risk of inhaling aerosolized powder or vapors.[8]

The Disposal Protocol: A Step-by-Step Operational Plan

The guiding principle for disposing of this compound is waste segregation followed by destruction via high-temperature incineration by a certified hazardous waste facility.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step performed within the laboratory. Mixing waste streams can lead to dangerous reactions and complicates the disposal process.

  • Designate a "Halogenated Organic Waste" Container: Use a dedicated, chemically compatible container, clearly and robustly labeled.[10] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[11][12]

  • Correct Labeling: The waste container label must, at a minimum, include:

    • The full chemical name: "This compound "

    • The words "Hazardous Waste - Halogenated Organic "

    • Associated Hazard Pictograms (e.g., Toxic, Environmental Hazard)

    • The accumulation start date.[13]

  • Do Not Mix: This waste stream must be kept separate from non-halogenated organic solvents, aqueous waste, acids, and bases.[10]

Caption: Waste segregation decision process.

Step 2: Temporary Storage in the Laboratory

Laboratories operate as Satellite Accumulation Areas (SAAs) under EPA regulations, which have specific storage requirements.[14]

  • Location: Store the sealed waste container at or near the point of generation and under the control of laboratory personnel.[11]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Quantity Limits: Be aware of institutional and regulatory limits on the total volume of hazardous waste that can be stored in an SAA (typically 55 gallons).[13]

Step 3: Arranging for Final Disposal

Laboratory personnel are responsible for the initial stages of collection, but the final disposal is a specialized, regulated process.

  • Contact Your EHS Office: Once the waste container is full, or before the regulatory storage time limit is reached (e.g., six to twelve months for academic labs), contact your institution's Environmental Health and Safety (EHS) department.[11][14]

  • Professional Disposal: The EHS office will coordinate with a licensed professional waste disposal service.[8] This is not a task that can be performed by laboratory staff.

Step 4: The Terminal Disposal Method: High-Temperature Incineration

The chemical nature of this compound dictates that high-temperature incineration is the only acceptable disposal method.[5][10]

  • Why Incineration? This process provides the high energy required to break the robust carbon-halogen bonds, ensuring complete destruction of the molecule.

  • Critical Parameters:

    • Temperature: Destruction of halogenated compounds requires temperatures of 1800-2200°F (982-1204°C) or higher.[15][16] If the waste has a halogen content over 1%, temperatures of at least 1100°C (2012°F) are often mandated to prevent toxic byproduct formation.[17]

    • Residence Time: A residence time of approximately 2 seconds ensures that the molecules are exposed to the high temperature for a sufficient duration for complete breakdown.[15]

    • Acid Gas Scrubbing: The combustion process generates acidic gases (HCl, HF, HI). The incineration facility must be equipped with a downstream scrubbing system (e.g., a caustic scrubber) to neutralize these gases before they are released into the atmosphere.[15]

Disposal_Pathway Lab Laboratory SAA (Segregation & Storage) EHS EHS Coordination Lab->EHS Pickup Request Vendor Licensed Waste Vendor EHS->Vendor Coordination Incinerator High-Temperature Incinerator (>1800°F / 982°C) Vendor->Incinerator Transport Scrubber Acid Gas Scrubber (Neutralization) Incinerator->Scrubber Exhaust Gases Atmosphere Clean, Treated Emissions Scrubber->Atmosphere

Caption: The complete, compliant disposal pathway.

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Secure the Area: Restrict access to the spill location.

  • PPE: Do not attempt cleanup without the full, appropriate PPE described in Section 2.

  • Containment: Gently cover the spill with a non-combustible absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

  • Collection: Using non-sparking tools, carefully sweep the absorbed material into your designated halogenated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol). Then, wash the area with soap and water. All cleanup materials (absorbent, wipes, gloves) must also be disposed of as halogenated hazardous waste.

Conclusion: Upholding a Culture of Safety

The proper disposal of a complex reagent like this compound is a non-negotiable aspect of responsible scientific research. By adhering to the principles of rigorous segregation, clear labeling, and professional, high-temperature incineration, we fulfill our duty to protect ourselves, our colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management in your facility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Bucknell University.Hazardous Waste Segregation Guide.
  • Zeeco, Inc.Halogenated Hydrocarbon Thermal Oxidizer.
  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Journal of the Air Pollution Control Association.Incineration Techniques for Control of Volatile Organic Compound Emissions.
  • Zero Waste Europe.Incineration.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants.
  • Generic Safety Data Sheet Information. (Note: This is a composite of information from multiple general SDS documents).[2][8][9][18]

Sources

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